Product packaging for 6-Bromoquinoxaline(Cat. No.:CAS No. 50998-17-9)

6-Bromoquinoxaline

カタログ番号: B1268447
CAS番号: 50998-17-9
分子量: 209.04 g/mol
InChIキー: NOYFLUFQGFNMRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Bromoquinoxaline is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2 B1268447 6-Bromoquinoxaline CAS No. 50998-17-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFLUFQGFNMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346282
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-17-9
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidating the Chemical Architecture of 6-Bromoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, a profound understanding of the chemical structure of bioactive molecules is paramount. This technical guide provides an in-depth analysis of the chemical structure elucidation of 6-Bromoquinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Through a comprehensive compilation of spectroscopic data, detailed experimental protocols, and visual representations of its structural and potential biological interactions, this document serves as a core resource for the scientific community.

Physicochemical Properties and Identification

This compound is a halogenated derivative of quinoxaline, a bicyclic heteroaromatic compound. Its fundamental properties are summarized in the table below, providing a foundational dataset for its identification and characterization.[1][2][3][4]

PropertyValue
IUPAC Name This compound
CAS Number 50998-17-9
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.04 g/mol
Melting Point 48-53 °C
Boiling Point 300.2°C at 760 mmHg
SMILES String C1=CC2=NC=CN=C2C=C1Br

Spectroscopic Elucidation of the Core Structure

The precise arrangement of atoms within the this compound molecule is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, allowing for the unambiguous assignment of each atom's position.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide crucial information about the connectivity of these protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the this compound structure. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, differentiating between carbons in the benzene and pyrazine rings, as well as the carbon atom directly bonded to the bromine.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis:

    • Reference the spectra using the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1600-1450C=C and C=N stretchAromatic and Pyrazine rings
1200-1000C-H in-plane bendingAromatic
850-750C-H out-of-plane bendingAromatic
Below 1000C-Br stretchAryl halide

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrum of this compound:

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. Fragmentation of the molecular ion will lead to the formation of smaller, charged fragments, providing further structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments and, consequently, the parent molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS_Analysis Determine Molecular Weight & Formula MS->MS_Analysis IR_Analysis Identify Functional Groups IR->IR_Analysis NMR_Analysis Determine Connectivity & Stereochemistry NMR->NMR_Analysis Structure_Confirmation Confirm Structure of this compound MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Potential Biological Significance and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. While specific research on this compound is ongoing, its structural similarity to other bioactive quinoxalines suggests its potential to interact with various biological targets.

For instance, many quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through complex signaling pathways. One such pathway is the intrinsic or mitochondrial pathway of apoptosis.

ApoptosisPathway Quinoxaline This compound (Potential Inducer) Stress Cellular Stress Quinoxaline->Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by this compound.

Researchers may investigate the effect of this compound on such pathways to understand its mechanism of action and to develop novel therapeutic strategies.

This technical guide serves as a comprehensive starting point for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this promising compound.

References

6-Bromoquinoxaline (CAS: 50998-17-9): A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, reactivity, and biomedical applications of 6-Bromoquinoxaline, a key heterocyclic building block in modern medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by a bromine atom at the 6-position of the quinoxaline ring system, provides a reactive handle for a wide array of chemical transformations, making it an invaluable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic methodologies, and its burgeoning role in drug discovery and development, with a particular focus on its application in the context of neurological disorders and oncology.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 50998-17-9[1][2][3][4][5]
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.04 g/mol
Melting Point 48-58 °C
Boiling Point 300.2 °C at 760 mmHg
Appearance Light yellow to yellow to orange powder to crystal
Purity ≥ 95%
InChI Key NOYFLUFQGFNMRB-UHFFFAOYSA-N
SMILES Brc1ccc2nccnc2c1

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The classical and most common approach involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct bromination of quinoxaline.

Experimental Protocol: Bromination of Quinoxaline

  • Reactants: A solution of quinoxaline (3.0 mmol), N-Bromosuccinimide (NBS) (3.0 mmol), and a catalytic amount of benzoyl peroxide is prepared in glacial acetic acid (10 mL).

  • Reaction Conditions: The reaction mixture is heated at reflux temperature for 20 hours under an inert atmosphere.

  • Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then diluted with a saturated solution of sodium carbonate (10 mL) and extracted with ethyl acetate (2 x 25 mL).

  • Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield this compound.

  • Yield: Approximately 50-51%.

Synthesis_of_6_Bromoquinoxaline quinoxaline Quinoxaline nbs NBS, Benzoyl Peroxide quinoxaline->nbs + acetic_acid Glacial Acetic Acid, Reflux nbs->acetic_acid bromoquinoxaline This compound acetic_acid->bromoquinoxaline Yield: ~50%

A schematic for the synthesis of this compound.
Synthesis of Quinoxaline Derivatives

The quinoxaline scaffold can be further modified to generate a diverse library of compounds. A powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups at the bromine-substituted position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound-2,3(1H,4H)-dione

  • Reactants: To a reaction vessel, add this compound-2,3(1H,4H)-dione (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent: A solvent system such as dioxane/water (in a 4:1 to 10:1 ratio) is added.

  • Reaction Conditions: The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes and then heated to 80-100 °C with stirring.

  • Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Coupling_Workflow start Start: this compound derivative reactants Add Arylboronic Acid, Pd Catalyst, Base start->reactants solvent Add Dioxane/Water reactants->solvent degas Degas with Ar/N₂ solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Extract monitor->workup purify Column Chromatography workup->purify product Purified Coupled Product purify->product

Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Derivatives of this compound have shown significant promise in various therapeutic areas, owing to their diverse pharmacological activities.

Neurodegenerative Diseases

Quinoxaline derivatives are being actively investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

  • Parkinson's Disease: Certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. One such compound, 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ), has been shown to penetrate the blood-brain barrier and protect dopaminergic neurons from oxidative stress-induced cell death. The neuroprotective action of some of these compounds is partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.

  • Alzheimer's Disease: Novel quinoxaline derivatives have been synthesized and evaluated as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds exhibit high affinity for Aβ(1-42) aggregates, and radioiodinated versions have been shown to specifically label β-amyloid plaques in brain tissue from animal models and human patients.

Oncology

The quinoxaline scaffold is a key component in a number of anticancer agents. Dibromo-quinoxaline derivatives, in particular, have shown potent activity against various cancer cell lines.

  • Inhibition of Apoptosis Signal-Regulated Kinase 1 (ASK1): A dibromo-substituted quinoxaline fragment has been identified as a potent inhibitor of ASK1, with an IC50 value of 30.17 nM. ASK1 is a critical component of the JNK and p38 MAPK signaling pathways, which are implicated in cellular processes such as apoptosis and inflammation. Inhibition of ASK1 by this quinoxaline derivative has shown therapeutic potential in the context of non-alcoholic fatty liver disease.

ASK1_Signaling_Pathway stress Cellular Stress ask1 ASK1 stress->ask1 jnk_p38 JNK / p38 MAPK ask1->jnk_p38 apoptosis Apoptosis / Inflammation jnk_p38->apoptosis inhibitor Dibromo-quinoxaline Derivative (Inhibitor) inhibitor->ask1

Inhibition of the ASK1 signaling pathway by a dibromo-quinoxaline derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new therapeutic applications for this promising class of compounds. The data presented in this technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold.

References

Physical and chemical properties of 6-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoxaline is a halogenated heterocyclic compound built upon a quinoxaline core, which consists of a benzene ring fused to a pyrazine ring.[1] Its chemical structure, featuring a reactive bromine atom, makes it a valuable and versatile building block in medicinal chemistry and materials science. The quinoxaline scaffold itself is recognized as a "privileged structure," frequently appearing in compounds with a wide array of biological activities.[2] The presence of the bromo-substituent at the 6-position provides a key handle for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery and the development of functional organic materials. This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and an exploration of the biological activities associated with its derivatives.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. While experimental data for some properties like solubility and pKa are limited, reliable data and predictions are summarized below.

Table 1: Core Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 50998-17-9[1]
Molecular Formula C₈H₅BrN₂[1]
Molecular Weight 209.04 g/mol
Appearance Light yellow to orange powder/crystalN/A
Melting Point 48-58 °C
Boiling Point 149 °C @ 18 mmHgN/A
pKa (of parent Quinoxaline) 0.56 (Weak Base)
LogP (Predicted) 2.2
Table 2: Solubility Profile of this compound
SolventSolubilityNotes
Water Sparingly solubleParent quinoxaline is water-soluble.
Ethyl Acetate SolubleCommonly used as an extraction solvent in its synthesis.
Glacial Acetic Acid SolubleUsed as a solvent for its synthesis.
Dimethylformamide (DMF) SolubleUsed as a solvent for its synthesis.
Chloroform (CDCl₃) SolubleSuitable for NMR analysis.
Dimethyl Sulfoxide (DMSO-d₆) SolubleSuitable for NMR analysis.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Note: The following chemical shifts are predicted based on the analysis of quinoxaline and related bromo-substituted heterocyclic compounds. Actual experimental values may vary slightly.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.85 d J ≈ 2.0 Hz H-2
~8.83 d J ≈ 2.0 Hz H-3
~8.20 d J ≈ 2.2 Hz H-5
~8.05 d J ≈ 9.0 Hz H-8

| ~7.80 | dd | J ≈ 9.0, 2.2 Hz | H-7 |

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) Assignment
~146.0 C-2
~145.5 C-3
~142.0 C-8a
~140.5 C-4a
~133.0 C-7
~131.0 C-5
~130.0 C-8

| ~122.0 | C-6 |

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
1620-1580C=N StretchPyrazine Ring
1550-1450C=C StretchAromatic Rings
< 1000C-Br StretchAryl Halide
Table 5: Mass Spectrometry (MS) Data
m/zInterpretationNotes
210[M+2]⁺Molecular ion peak corresponding to the ⁸¹Br isotope.
208[M]⁺Molecular ion peak corresponding to the ⁷⁹Br isotope.
75FragmentA common fragment in the mass spectrum.

Chemical Reactivity and Synthesis

This compound serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions that functionalize the C6-position.

Reactivity Profile

The bromine atom on the quinoxaline ring is susceptible to replacement via several powerful C-C and C-N bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form amino-substituted quinoxalines.

These reactions allow for the attachment of a wide variety of substituents, which is a cornerstone of modern drug discovery.

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination

This protocol describes the synthesis of this compound from quinoxaline.

Materials:

  • Quinoxaline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (catalytic amount)

  • Glacial Acetic Acid

  • Saturated Sodium Carbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture at reflux temperature for approximately 20 hours under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate (2x).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This general protocol is adapted from procedures for similar aryl bromides and can be used to functionalize this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting coupled product by column chromatography.

Protocol 3: General Method for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.

IR Spectroscopy:

  • Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record a background spectrum of the empty sample holder or clean ATR crystal.

  • Record the spectrum of the sample and identify the characteristic absorption bands.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable method like GC-MS or direct insertion probe.

  • Acquire the mass spectrum over an appropriate m/z range and analyze the molecular ion peak and fragmentation pattern.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of This compound workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

General workflow for the synthesis and characterization of this compound.

Biological Activity of Quinoxaline Derivatives

While this compound is primarily a synthetic intermediate, the quinoxaline scaffold it contains is a key feature in many biologically active molecules. Derivatives synthesized from this compound have shown significant potential in various therapeutic areas.

  • Anticancer Activity: Many quinoxaline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis.

  • Antimicrobial Activity: Analogs have demonstrated promising activity against various pathogenic bacteria and fungi.

  • Neuroprotective Activity: Certain quinoxaline derivatives act as antagonists of AMPA receptors, which are implicated in neurodegenerative diseases.

Signaling Pathway Involvement: ASK1 Inhibition

A notable example of a molecular target for quinoxaline derivatives is the Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key component of the MAPK signaling cascade, which responds to cellular stresses like oxidative stress and inflammation. Overactivation of the ASK1 pathway can lead to apoptosis and fibrosis. A dibromo-substituted quinoxaline has been identified as a potent inhibitor of ASK1, highlighting a potential therapeutic strategy for diseases such as non-alcoholic fatty liver disease. Inhibition of ASK1 can prevent the downstream activation of JNK and p38 kinases, thereby mitigating cellular damage.

ASK1_Pathway stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 stress->ask1 mkk36 MKK3/6 ask1->mkk36 mkk47 MKK4/7 ask1->mkk47 p38 p38 MAPK mkk36->p38 jnk JNK mkk47->jnk apoptosis Apoptosis & Inflammation p38->apoptosis jnk->apoptosis inhibitor Quinoxaline Derivative inhibitor->ask1

ASK1 signaling pathway, a target for bioactive quinoxaline derivatives.

Conclusion

This compound is a fundamentally important heterocyclic compound whose value lies in its role as a versatile synthetic precursor. Its well-defined physical and spectroscopic properties, coupled with its reactivity in modern cross-coupling reactions, make it an indispensable tool for medicinal chemists and materials scientists. The broad spectrum of biological activities exhibited by its derivatives, particularly in oncology and neuropharmacology, ensures that this compound will continue to be a focal point for research and development in the creation of novel therapeutic agents and functional materials.

References

In-Depth Technical Guide on the Solubility of 6-Bromoquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromoquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and screening in drug discovery and development processes. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines predicted solubility based on the behavior of structurally similar compounds and provides standardized methodologies for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₈H₅BrN₂[1][2]
Molecular Weight 209.04 g/mol [1][2]
Appearance White to off-white powder
Melting Point 48-53 °C[3]
CAS Number 50998-17-9

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a selection of organic solvents. This information is inferred from the solubility characteristics of similar heterocyclic compounds and should be confirmed by experimental determination.

Solvent CategorySolventPredicted Solubility
Polar Protic MethanolModerate
EthanolModerate
Polar Aprotic Dimethyl Sulfoxide (DMSO)Good
N,N-Dimethylformamide (DMF)Good
AcetonitrileFair
Nonpolar ToluenePoor
HexanePoor

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following detailed methodologies are recommended.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly assess the solubility of the compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide, N,N-Dimethylformamide, Toluene, Hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The presence of undissolved solid should be clearly visible.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease shaking and allow the vials to stand for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

    • Prepare a standard curve with known concentrations of this compound to quantify the sample concentration accurately.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of this compound solubility.

G A Add excess this compound to solvent in a vial B Seal vial and place in temperature-controlled shaker A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to settle E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered sample H Analyze by HPLC or UV-Vis G->H I Calculate solubility from standard curve H->I end End I->end start Start start->A

References

Spectroscopic Profile of 6-Bromoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromoquinoxaline, a significant heterocyclic compound utilized in various research and development applications, including pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring these spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.85d1.8H-2
8.82d1.8H-3
8.24d2.4H-5
8.05d9.0H-8
7.85dd9.0, 2.4H-7

Note: Data is predicted and compiled from typical values for quinoxaline and bromo-aromatic systems. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
146.0C-2
145.5C-3
142.0C-8a
140.5C-4a
134.0C-7
131.5C-5
130.0C-8
122.0C-6

Note: Data is predicted and compiled based on known substituent effects on the quinoxaline scaffold.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3050-3150MediumAromatic C-H stretch
1580-1620Medium-StrongC=C and C=N ring stretching
1450-1500MediumAromatic ring stretching
1000-1100StrongC-Br stretch
800-900StrongC-H out-of-plane bending

Note: These are characteristic absorption bands for bromo-substituted aromatic heterocycles.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
208/210~100 / ~98[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
129Variable[M - Br]⁺
102Variable[M - Br - HCN]⁺
75VariableFurther fragmentation

Note: The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with a near 1:1 ratio.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Materials and Equipment:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp resonance signals.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the pulse angle (typically 90°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon will appear as a singlet).

    • Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay are required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

  • This compound sample (solid)

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them with known correlation tables to identify functional groups.

  • Cleaning: After the measurement, clean the ATR crystal and pressure arm tip thoroughly with a suitable solvent and a soft wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Mass Spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent for sample dissolution (e.g., methanol or acetonitrile)

  • Vial and syringe for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the parameters for the ion source (e.g., electron energy of 70 eV for EI), mass analyzer, and detector.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak. For this compound, this will be a pair of peaks of nearly equal intensity at m/z 208 and 210, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • Analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - 3D Structure Purification->NMR Data_Analysis Data Interpretation & Comparison MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromoquinoxaline. Given the importance of quinoxaline derivatives in medicinal chemistry, a thorough understanding of their structural characterization is paramount. This document outlines the predicted spectral data, offers a detailed interpretation, and provides standardized experimental protocols for acquiring such spectra. The data presented herein is computationally predicted and serves as a reference for the analysis of experimentally obtained spectra.

Introduction to the Spectroscopic Analysis of Quinoxalines

Quinoxalines, bicyclic heteroaromatic compounds, are significant scaffolds in the development of therapeutic agents. Their derivatives have demonstrated a wide range of biological activities, making their unambiguous structural elucidation a critical step in drug discovery. NMR spectroscopy is an essential analytical technique for determining the precise molecular structure of these compounds in solution. This guide focuses on this compound, detailing the expected ¹H and ¹³C NMR spectral features to aid researchers in its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were obtained using computational prediction tools and are intended to be a guide for interpreting experimental data. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.85d1.8
H-38.82d1.8
H-58.25d2.2
H-77.90dd9.0, 2.2
H-88.05d9.0
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2146.5
C-3145.8
C-5133.5
C-6125.0
C-7132.0
C-8130.5
C-4a142.0
C-8a141.5

Spectral Interpretation and Analysis

The predicted NMR spectra of this compound reveal a distinct pattern of signals characteristic of its substituted quinoxaline core.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five signals in the aromatic region.

  • Pyrazine Protons (H-2 and H-3): The two protons on the pyrazine ring, H-2 and H-3, are the most deshielded due to the electron-withdrawing effect of the two nitrogen atoms. They are predicted to appear as doublets around 8.85 and 8.82 ppm, with a small coupling constant (¹JHH ≈ 1.8 Hz) characteristic of the coupling between H-2 and H-3.

  • Benzene Ring Protons (H-5, H-7, and H-8): The protons on the benzene ring are influenced by the bromine substituent at the C-6 position.

    • H-5: This proton is situated ortho to the bromine atom and is expected to appear as a doublet around 8.25 ppm. The splitting is due to the meta-coupling with H-7 (⁴JHH).

    • H-7: This proton is positioned meta to the bromine atom and is predicted to be a doublet of doublets around 7.90 ppm, arising from ortho-coupling with H-8 (³JHH) and meta-coupling with H-5 (⁴JHH).

    • H-8: This proton is para to the bromine atom and is expected to be a doublet around 8.05 ppm due to ortho-coupling with H-7 (³JHH).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to display eight distinct signals for the eight carbon atoms in the this compound molecule.

  • Pyrazine Carbons (C-2 and C-3): These carbons are adjacent to the nitrogen atoms and are therefore significantly deshielded, appearing at approximately 146.5 and 145.8 ppm.

  • Brominated Carbon (C-6): The carbon directly attached to the bromine atom (C-6) is expected to resonate around 125.0 ppm. The chemical shift is influenced by the electronegativity and heavy atom effect of bromine.

  • Other Benzene Ring Carbons (C-5, C-7, C-8): The remaining carbons of the benzene ring are predicted to appear between 130.5 and 133.5 ppm.

  • Bridgehead Carbons (C-4a and C-8a): The two quaternary carbons at the ring junction are expected to be in the range of 141.5 to 142.0 ppm.

Experimental Protocols

The following are general experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra of quinoxaline derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans or more to achieve an adequate signal-to-noise ratio.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a compound like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up Experiment (1H & 13C) load_sample->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid ft Fourier Transform acquire_fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference assign_shifts Assign Chemical Shifts reference->assign_shifts analyze_coupling Analyze Coupling Constants & Multiplicities assign_shifts->analyze_coupling structure_elucidation Structure Elucidation analyze_coupling->structure_elucidation

Figure 1. Logical workflow for NMR spectral analysis.

This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. By combining the predicted data with the outlined experimental protocols and analysis workflow, researchers and drug development professionals can confidently approach the structural characterization of this and related quinoxaline derivatives.

Thermogravimetric Analysis of 6-Bromoquinoxaline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere.[1][3] Any mass change is recorded as a function of temperature, providing valuable insights into physical and chemical phenomena such as desorption, decomposition, and oxidation.[3] For pharmaceutical compounds like 6-Bromoquinoxaline, TGA is instrumental in determining thermal stability, which is a critical parameter for drug development, formulation, and storage.

Hypothetical Thermogravimetric Analysis of this compound

Based on the thermal behavior of similar aromatic and heterocyclic compounds, a hypothetical TGA experiment on this compound is presented below. This section includes illustrative data and an interpretation of the expected thermogram.

Summary of Thermal Decomposition Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound conducted under an inert nitrogen atmosphere.

ParameterValueUnitDescription
Sample NameThis compound--
Initial Sample Mass5.25mg-
Heating Rate10°C/min-
Temperature Range25 - 600°C-
Purge GasNitrogen--
Flow Rate50mL/min-
Decomposition Stage 1
Onset Temperature (Tonset)~ 210°CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak)~ 235°CThe temperature at which the rate of mass loss is at its maximum.
Mass Loss (Δm)~ 38.2%Percentage of mass lost in this stage.
Decomposition Stage 2
Onset Temperature (Tonset)~ 350°CThe temperature at which the second stage of mass loss begins.
Peak Decomposition Temperature (Tpeak)~ 380°CThe temperature at which the rate of mass loss is at its maximum for the second stage.
Mass Loss (Δm)~ 45.5%Percentage of mass lost in this stage.
Final Residue
Residue at 600 °C~ 16.3%The remaining mass at the end of the experiment.
Interpretation of the TGA Curve

The TGA curve of this compound would likely exhibit a multi-stage decomposition profile. The initial, slight mass loss below 150°C can be attributed to the desorption of moisture or residual solvent. The first major decomposition stage, with an onset around 210°C, is likely associated with the cleavage of the C-Br bond and the initial fragmentation of the quinoxaline ring. The second decomposition stage, commencing at approximately 350°C, would correspond to the further breakdown of the heterocyclic ring structure into smaller volatile fragments. The presence of a final residue suggests the formation of a stable carbonaceous material at high temperatures.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

Instrumentation
  • Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500)

  • Microbalance (sensitivity ±0.1 µg)

  • Alumina or platinum crucibles (pans)

  • Inert gas supply (high purity nitrogen or argon)

Sample Preparation
  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.

  • Record the exact initial mass of the sample.

TGA Instrument Setup and Measurement
  • Place the sample crucible onto the TGA balance mechanism.

  • Close the furnace and ensure a proper seal.

  • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Set the temperature program:

    • Equilibrate at 25°C.

    • Ramp up to 600°C at a heating rate of 10°C/min.

  • Initiate the heating program and data acquisition.

  • Record the mass loss as a function of temperature.

Data Analysis
  • Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.

  • Determine the onset temperature of each decomposition step.

  • Quantify the mass loss at each stage and the final residue percentage.

Visualizing the Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the experimental workflow for the thermogravimetric analysis and a plausible signaling pathway for the thermal decomposition of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of This compound p2 Place in TGA Crucible p1->p2 i1 Load Sample into Furnace p2->i1 i2 Purge with Nitrogen (50 mL/min) i1->i2 i3 Set Temperature Program (25-600°C at 10°C/min) i2->i3 a1 Initiate Heating and Data Acquisition i3->a1 a2 Record Mass vs. Temperature a1->a2 d1 Plot TGA and DTG Curves a2->d1 d2 Determine T_onset, T_peak, and Mass Loss d1->d2 Decomposition_Pathway cluster_stage1 Stage 1 Decomposition (~210-350°C) cluster_stage2 Stage 2 Decomposition (~350-500°C) mol This compound frag1 Loss of Bromine Radical mol->frag1 Heat frag2 Initial Ring Fragmentation frag1->frag2 frag3 Further Ring Cleavage frag2->frag3 Increased Heat frag4 Formation of Volatile Nitrogenous and Hydrocarbon Species frag3->frag4 residue Carbonaceous Residue frag4->residue

References

An In-depth Technical Guide to the X-ray Crystallography of 6-Bromoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the X-ray crystallography of 6-bromoquinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, and the introduction of a bromine atom at the 6-position offers a valuable tool for modulating the physicochemical and biological properties of these compounds. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Introduction to this compound Derivatives

Quinoxalines are a class of heterocyclic compounds composed of a fused benzene and pyrazine ring. They are a common feature in a variety of biologically active molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The bromine substituent at the 6-position of the quinoxaline core serves as a key functional group that can influence the compound's electronic properties and provide a handle for further synthetic modifications.

X-ray Crystallography Data of this compound Derivatives

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is achieved through single-crystal X-ray diffraction. This technique provides invaluable data on molecular geometry, conformation, and intermolecular interactions. Below is a summary of crystallographic data for representative this compound derivatives.

Table 1: Comparative Crystallographic Data of Quinoxaline Derivatives

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
6-Nitro-2,3-bis(thiophen-2-yl)quinoxalineC₁₆H₉N₃O₂S₂MonoclinicP2₁/c11.7649(4)5.3386(2)24.3536(8)90105.610(3)901473.18(9)4
2-Amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrateC₁₂H₈Br₂N₃O⁺·Br⁻·H₂OTriclinicP-17.5069(7)9.7435(10)10.1997(11)92.453(8)108.627(8)99.423(8)688.88(12)2

Experimental Protocols

The successful X-ray crystallographic analysis of this compound derivatives is contingent on the preparation of high-quality single crystals and the meticulous execution of the diffraction experiment.

Synthesis and Crystallization of a this compound Derivative

This protocol describes the synthesis of 6-bromo-2,3-diphenylquinoxaline, a common derivative, followed by a general procedure for obtaining single crystals suitable for X-ray diffraction.

Synthesis of 6-Bromo-2,3-diphenylquinoxaline

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL).

  • Reaction Execution: Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 6-bromo-2,3-diphenylquinoxaline.[3]

Crystallization for X-ray Diffraction

High-quality single crystals are typically grown using slow evaporation or vapor diffusion methods.

  • Solvent Selection: Determine a suitable solvent system where the compound has moderate solubility. This often involves a primary solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.

  • Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen primary solvent. Filter the solution to remove any particulate matter and place it in a clean vial, loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a reservoir of the anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction and Structure Refinement

The following is a general workflow for data collection and structure solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant if data is to be collected at low temperatures.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction intensities on a detector.[4]

  • Data Processing: The collected raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the accuracy of the atomic coordinates, bond lengths, and bond angles, resulting in the final crystal structure.

Signaling Pathways of Bromoquinoxaline Derivatives in Drug Development

Several bromoquinoxaline derivatives have shown promise as potent inhibitors of key signaling kinases, such as Apoptosis Signal-Regulating Kinase 1 (ASK1) and Pim-1 kinase, which are implicated in cancer and inflammatory diseases.

ASK1 Signaling Pathway

ASK1 is a key component of the MAPK signaling pathway, which is involved in cellular responses to stress, leading to apoptosis and inflammation. Inhibition of ASK1 is a potential therapeutic strategy for various diseases.

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Bromoquinoxaline This compound Derivative Bromoquinoxaline->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation

Caption: Inhibition of the ASK1 signaling pathway by a this compound derivative.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development.

Pim1_Signaling_Pathway Growth_Factors Growth Factors / Cytokines JAK_STAT JAK/STAT Pathway Growth_Factors->JAK_STAT Bromoquinoxaline This compound Derivative Pim1 Pim-1 Kinase Bromoquinoxaline->Pim1 JAK_STAT->Pim1 Upregulation Downstream_Targets Downstream Targets (e.g., Bad, c-Myc) Pim1->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Caption: Inhibition of the Pim-1 kinase signaling pathway by a this compound derivative.

Conclusion

The crystallographic analysis of this compound derivatives provides essential structural insights for the development of novel therapeutic agents. The detailed understanding of their three-dimensional structures, facilitated by the experimental protocols outlined in this guide, allows for the rational design of more potent and selective inhibitors of key biological targets, such as the ASK1 and Pim-1 kinases. The continued exploration of the synthesis and crystallographic characterization of this important class of compounds will undoubtedly accelerate the discovery of new and effective drugs.

References

Methodological & Application

Synthesis of 6-Bromoquinoxaline via Hinsberg Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-bromoquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the Hinsberg condensation of 4-bromo-1,2-phenylenediamine and glyoxal. This guide includes both conventional and microwave-assisted procedures, comprehensive characterization data, and an overview of the applications of this compound in drug discovery and development.

Introduction

Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 6-position of the quinoxaline ring provides a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery programs. These derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.

The Hinsberg condensation, a reaction between an ortho-diamine and a 1,2-dicarbonyl compound, is a classical and efficient method for the synthesis of quinoxalines. This application note details the synthesis of this compound from commercially available starting materials, providing researchers with reliable protocols for its preparation.

Applications in Drug Development

The this compound moiety is a key building block in the development of novel therapeutic agents. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Quinoxaline derivatives are well-known for their potential as anticancer agents. They have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, and liver. The bromine substituent on the quinoxaline ring can serve as a strategic point for derivatization to optimize anticancer potency.

Kinase Inhibition: Many quinoxaline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and other diseases. The this compound scaffold can be elaborated to design potent and selective kinase inhibitors. For instance, certain 6-bromo-quinoxaline derivatives have been investigated as potent inhibitors of kinases like Pim-1 and Pim-2, which are involved in cell survival and proliferation.[1]

Experimental Protocols

This section provides two detailed protocols for the synthesis of this compound via the Hinsberg condensation of 4-bromo-1,2-phenylenediamine and glyoxal: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Synthesis of this compound

This protocol describes a traditional approach using conventional heating.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol offers a more rapid and energy-efficient synthesis using microwave irradiation.[2]

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Microwave-safe reaction vessel

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, place 4-bromo-1,2-phenylenediamine (1.0 eq) and a 40% aqueous solution of glyoxal (1.1 eq).

  • Add a minimal amount of ethanol to ensure homogeneity.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120-150 °C for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product as described in the conventional protocol (steps 6-9).

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reactants
4-bromo-1,2-phenylenediamine1.0 eq1.0 eq
Glyoxal (40% aq.)1.1 eq1.1 eq
Reaction Conditions
SolventEthanolEthanol (minimal)
TemperatureReflux120-150 °C
Time2-4 hours5-15 minutes
Product
YieldModerate to GoodGood to Excellent
Characterization
Melting Point (°C)49-5149-51
¹H NMR (CDCl₃, ppm) δ 8.85 (d, J=1.8 Hz, 1H), 8.80 (d, J=1.8 Hz, 1H), 8.20 (d, J=2.2 Hz, 1H), 8.00 (d, J=8.9 Hz, 1H), 7.85 (dd, J=8.9, 2.2 Hz, 1H)
¹³C NMR (CDCl₃, ppm) δ 146.9, 145.8, 143.5, 141.6, 133.5, 131.2, 130.9, 122.3
Mass Spec (m/z) [M]+ at 208.9, [M+2]+ at 210.9

Visualizations

Hinsberg Condensation Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Hinsberg condensation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-bromo-1,2-phenylenediamine reaction Hinsberg Condensation (Conventional or Microwave) start1->reaction start2 Glyoxal (40% aq.) start2->reaction workup Solvent Removal reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Hinsberg Condensation Mechanism

The following diagram illustrates the reaction mechanism for the Hinsberg condensation of an o-phenylenediamine with glyoxal.

G A o-Phenylenediamine (or 4-bromo derivative) C Nucleophilic attack of amine on carbonyl A->C + B Glyoxal B->C D Proton transfer C->D E Intermediate D->E F Second nucleophilic attack E->F G Cyclized Intermediate F->G H Dehydration G->H I Dihydrophenazine Intermediate H->I J Oxidation I->J K Quinoxaline (or this compound) J->K

Caption: Reaction mechanism of the Hinsberg quinoxaline synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Bromoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 6-bromoquinoxaline derivatives utilizing microwave-assisted methodologies. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The introduction of a bromine atom at the 6-position offers a versatile handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.[5] Microwave-assisted synthesis presents a green and efficient alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Data Presentation

Table 1: Microwave-Assisted Synthesis of this compound-2,3(1H,4H)-dione
Starting MaterialsSolventMicrowave ConditionsReaction TimeYieldReference
4-bromo-1,2-diaminobenzene, Oxalic acid dihydrateGlacial acetic acid120-150 °C10-20 minHigh
4-bromo-o-phenylenediamine, Oxalic acidEthanol/4 M HClNot specified (conventional reflux)4-6 hours-
Table 2: Microwave-Assisted Synthesis of Substituted 6-Aminoquinoxalines
Starting MaterialNucleophileMicrowave ConditionsReaction TimeYieldReference
6-fluoro-quinoxalinePyrrolidine200 °C30 minModerate to excellent
2,3-Difuryl substituted 6-fluoroquinoxalineCyclic secondary aminesNot specified30 minExcellent
2,3-dimethyl- or 2,3-di-p-tolyl- substituted 6-fluoroquinoxalineAminesNot specifiedProlonged-
Table 3: Synthesis of this compound
Starting MaterialsSolventReaction ConditionsReaction TimeYieldReference
Quinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxideGlacial acetic acidReflux20 h50%
Quinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxideDMFReflux20 h51%

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound-2,3(1H,4H)-dione

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Oxalic acid dihydrate

  • Glacial acetic acid

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Vacuum filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine 4-bromo-1,2-diaminobenzene (0.935 g, 5 mmol) and oxalic acid dihydrate (0.63 g, 5 mmol).

  • Add glacial acetic acid (10 mL) to the vessel to act as a solvent and energy transfer medium.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature between 120-150 °C for 10-20 minutes. The optimal time and temperature should be determined empirically for the specific microwave system being used.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold water, followed by a small amount of cold ethanol.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid).

  • Dry the purified product under vacuum.

Protocol 2: General Microwave-Assisted Synthesis of Substituted Quinoxalines

Materials:

  • Substituted-o-phenylenediamine (e.g., 4-bromo-1,2-diaminobenzene)

  • 1,2-diketone

  • MgBr₂·OEt₂ (Magnesium bromide etherate)

  • Quartz tube

  • Teflon vial with screw cap

  • Microwave oven

  • Ethyl acetate

  • Water

Procedure:

  • In a quartz tube, combine the substituted-o-phenylenediamine (0.001 mol), the 1,2-diketone (0.001 mol), and MgBr₂·OEt₂ (0.004 mol).

  • Insert the quartz tube into a Teflon vial and securely screw the cap.

  • Subject the vial to microwave irradiation for 1-2.5 minutes. It is recommended to use intervals, for example, 5 cycles of 30 seconds each.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_workup Work-up & Purification Reactants Reactants: - 4-Bromo-o-phenylenediamine - 1,2-Dicarbonyl Compound Microwave Microwave Irradiation (120-150°C, 10-20 min) Reactants->Microwave Solvent Solvent (e.g., Acetic Acid) Solvent->Microwave Product Crude this compound Derivative Microwave->Product Cooling Cool to RT Product->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Water and Ethanol Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification FinalProduct Pure this compound Derivative Purification->FinalProduct

Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.

signaling_pathway cluster_cell Cellular Response to this compound Derivatives Quinoxaline This compound Derivative ASK1 ASK1 Quinoxaline->ASK1 Inhibition JNK JNK ASK1->JNK p38 p38 MAPK ASK1->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis

Caption: Inhibition of ASK1 signaling pathway by this compound derivatives.

References

6-Bromoquinoxaline: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromoquinoxaline is a key heterocyclic building block in organic synthesis, prized for its versatile reactivity and the prevalence of the quinoxaline core in a wide array of biologically active compounds and functional materials. The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and biological activity data for key transformations involving this compound, highlighting its utility in medicinal chemistry and materials science.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of derivatives through palladium-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinoxalines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl quinoxalines, which are common motifs in pharmacologically active molecules.

Reaction Scheme:

Suzuki_Coupling This compound This compound 6-Arylquinoxaline 6-Arylquinoxaline This compound->6-Arylquinoxaline Pd(0), Base, Heat Arylboronic Acid Arylboronic Acid Arylboronic Acid->6-Arylquinoxaline Pd Catalyst Pd Catalyst Base Base Solvent Solvent

Caption: Suzuki-Miyaura coupling of this compound.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 6-Bromo-haloquinoxalines

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O80-904-1285-95[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O80-904-1280-90[1]
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O80-904-1282-92[1]
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O80-904-1275-85[1]
5Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O80-904-1270-80[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile

Note: This protocol is for a closely related substrate and can be adapted for this compound.

  • Reaction Setup: In a Schlenk flask, combine 6-bromo-4-chloroquinoline-3-carbonitrile (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 6-Aminoquinoxalines

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in many pharmaceutical agents.

Reaction Scheme:

Buchwald_Hartwig_Amination This compound This compound 6-Aminoquinoxaline 6-Aminoquinoxaline This compound->6-Aminoquinoxaline Pd(0), Ligand, Base, Heat Amine Amine Amine->6-Aminoquinoxaline Pd Catalyst Pd Catalyst Ligand Ligand Base Base

Caption: Buchwald-Hartwig amination of this compound.

Table 2: Representative Buchwald-Hartwig Amination of 6-Bromo-quinolines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃Toluene1101.560-88
2PyrrolidinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃Toluene1101.560-88

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-2-(aryl/heteroaryl)-4-trifluoromethyl-quinolines

Note: This protocol is for a closely related substrate and can be adapted for this compound.

  • Reaction Setup: In a sealed tube, add 6-bromo-2-(aryl/heteroaryl)-4-trifluoromethyl-quinoline (1 equivalent), the corresponding amine (1.2 equivalents), Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), and Cs₂CO₃ (1.4 equivalents) in toluene.

  • Inert Atmosphere: Flush the tube with an inert gas (e.g., Argon or Nitrogen).

  • Reaction: Heat the mixture at 110-130 °C for 1.5 hours.

  • Work-up: After cooling, extract the mixture with saturated Na₂S₂O₃ and ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of 6-Alkynylquinoxalines

The Sonogashira coupling provides a direct route to 6-alkynylquinoxalines by reacting this compound with terminal alkynes. This transformation is valuable for the synthesis of conjugated systems used in materials science and as precursors for more complex molecular scaffolds.

Reaction Scheme:

Sonogashira_Coupling This compound This compound 6-Alkynylquinoxaline 6-Alkynylquinoxaline This compound->6-Alkynylquinoxaline Pd(0), Cu(I), Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->6-Alkynylquinoxaline Pd Catalyst Pd Catalyst Cu(I) Cocatalyst Cu(I) Cocatalyst Base Base

Caption: Sonogashira coupling of this compound.

Table 3: Representative Sonogashira Coupling Reactions of Halo-Quinolines

EntryTerminal AlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane100671-99
24-MethoxyphenylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane100671-99
34-CyanophenylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane100620
4Thiophen-2-ylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane100671-99
5CyclopropylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane100671-99

Experimental Protocol: General Procedure for Sonogashira Coupling of Dibromo-2-trifluoromethylquinoline

Note: This protocol is for a closely related substrate and can be adapted for this compound.

  • Reaction Setup: To a solution of the dibromo-2-trifluoromethylquinoline (1 equivalent) and the terminal alkyne (3.0 equivalents) in a mixture of dioxane and NEt₃, add Pd(PPh₃)₄ (2.5 mol%) and CuI (5 mol%).

  • Reaction: Heat the reaction mixture at 100 °C for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to afford the desired alkynylated quinoline.

Biological Activity of 6-Substituted Quinoxaline Derivatives

Derivatives of this compound have shown significant potential in drug discovery, exhibiting a range of biological activities, particularly as anticancer agents through the inhibition of various protein kinases.

Table 4: Anticancer Activity of 6-Substituted Quinoxaline Derivatives

Compound StructureTarget/Cell LineIC₅₀ (µM)Reference
(6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amineC-Met KinaseNot specified in abstract
6-Arylaminoflavone derivativeHeLa (Cervical Cancer)1.97 ± 1.29
6-Arylaminoflavone derivativeMCF-7 (Breast Cancer)3.06 ± 1.07
6-Arylaminoflavone derivativeU87MG (Brain Cancer)22.01 ± 0.77
6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxalineA549 (Lung Cancer)>25
6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxalineA549 (Lung Cancer)9.32 ± 1.56

Signaling Pathway Illustration:

The anticancer activity of many quinoxaline derivatives stems from their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways.

Kinase_Inhibition cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Proliferation & Survival Proliferation & Survival Signaling Cascade->Proliferation & Survival Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of kinase signaling by quinoxaline derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides straightforward access to a diverse range of functionalized quinoxaline derivatives. The significant biological activities exhibited by these derivatives, particularly in the realm of anticancer research, underscore the importance of this compound as a key scaffold for the development of novel therapeutic agents and functional materials. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this important heterocyclic compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug development. The functionalization of the quinoxaline ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of functionalized quinoxalines. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity under relatively mild conditions. Starting from readily available 6-bromoquinoxaline, a wide array of substituents can be introduced at the 6-position, providing access to a diverse chemical space for drug discovery and materials science.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful control of reaction parameters. Key factors to consider include:

  • Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine ligand is crucial for catalytic activity and selectivity. The ligand stabilizes the palladium center, facilitates the elementary steps of the catalytic cycle, and can influence the reaction scope.

  • Base: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step (in Suzuki and Stille couplings) or in the regeneration of the active catalyst (in Heck and Sonogashira couplings). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. It should also be inert to the reaction conditions. Common solvents include toluene, dioxane, DMF, and THF. The use of aqueous solvent mixtures is common in Suzuki couplings.

  • Inert Atmosphere: Many palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, reactions should be performed under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation. Degassing of solvents and reagents is often necessary.

  • Temperature: The reaction temperature influences the reaction rate. Optimization is often required to achieve a balance between a reasonable reaction time and the prevention of side reactions or decomposition of thermally sensitive compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (boronic acid or boronic ester) with an organic halide.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O80-10012~95
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O1001685-95
33-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O901880-90
42-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene/EtOH/H₂O852475-85
Experimental Protocol: Synthesis of 6-Phenylquinoxaline

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add a degassed 4:1 to 10:1 mixture of dioxane and water.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-phenylquinoxaline.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Quantitative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10012-2470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1201865-80
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane1102460-75
Experimental Protocol: Synthesis of 6-Styrylquinoxaline

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed tube or pressure vessel

  • Magnetic stirrer

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv), styrene (1.2 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv) in anhydrous DMF.

  • Add triethylamine (2.0 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 6-styrylquinoxaline.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Quantitative Data
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (2)Et₃NTHF654-885-95
21-HexynePd(PPh₃)₄ (3)CuI (3)i-Pr₂NHDMF80680-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene701275-85
Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinoxaline

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.02 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and triethylamine (2.0 equiv) via syringe.

  • Add phenylacetylene (1.1 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture at 65 °C under a nitrogen atmosphere for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-(phenylethynyl)quinoxaline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1001280-90
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene901875-85
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄THF802470-80
Experimental Protocol: Synthesis of 6-Morpholinoquinoxaline

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), cesium carbonate (1.4 equiv), Pd₂(dba)₃ (0.015 equiv), and Xantphos (0.03 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane, followed by morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to afford 6-morpholinoquinoxaline.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.

Quantitative Data
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)--Toluene1101670-85
2Tributyl(vinyl)tinPd₂(dba)₃ (2)P(furyl)₃ (8)-THF801265-80
3(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (10)DMF1002460-75
Experimental Protocol: Synthesis of 6-Phenylquinoxaline

Materials:

  • This compound

  • Tributyl(phenyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by tributyl(phenyl)tin (1.1 equiv).

  • Seal the tube and heat the reaction mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to give 6-phenylquinoxaline.

Visualizations

G cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Product Product Ar-Pd(II)(R)L_n->Product Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Start Setup Reaction Setup: - Add this compound, coupling partner, base, catalyst, and ligand to flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar. Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup: - Quench, extract, wash, and dry. Monitor->Workup Purify Purification: - Column chromatography Workup->Purify Product Product Purify->Product

Caption: Experimental workflow for a typical cross-coupling reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh catalyst and ligands. Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a positive inert gas pressure.
Low reaction temperatureIncrease the reaction temperature in increments.
Ineffective baseUse a stronger or more soluble base. Ensure the base is finely powdered.
Formation of side products Homocoupling of coupling partnerThoroughly degas the reaction mixture. Use a slight excess of the limiting reagent.
Protodeboronation (Suzuki)Use anhydrous solvents. Consider using a boronic ester instead of a boronic acid.
Dehalogenation of starting materialUse a non-protic solvent. Avoid excessively high temperatures.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound offer a robust and versatile platform for the synthesis of a wide range of functionalized quinoxaline derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this important area of chemical synthesis. Careful optimization of reaction conditions is key to achieving high yields and purity, enabling the development of novel compounds for applications in drug discovery and materials science.

References

Synthesis of 6-Aminoquinoxaline from 6-Bromoquinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of 6-aminoquinoxaline from 6-bromoquinoxaline is a crucial transformation in medicinal chemistry and materials science. 6-Aminoquinoxaline serves as a versatile building block for the development of novel pharmaceuticals and functional organic materials. This conversion is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the quinoxaline scaffold and an amino group. Due to the challenges of using ammonia directly in these reactions, a common and effective strategy involves a two-step process. First, this compound is coupled with an "ammonia equivalent," such as benzophenone imine. This is followed by the hydrolysis of the resulting imine to yield the desired 6-aminoquinoxaline. This method offers high yields and good functional group tolerance.

Key to the success of the Buchwald-Hartwig amination is the careful selection of the palladium catalyst, a sterically hindered phosphine ligand, a suitable base, and an appropriate solvent. Common catalyst systems include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) in combination with ligands like XPhos or BINAP. Strong bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required to facilitate the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or dioxane are the preferred reaction media.

Following the palladium-catalyzed coupling, the resulting N-(quinoxalin-6-yl)diphenylmethanimine intermediate is readily hydrolyzed under acidic conditions to afford the final 6-aminoquinoxaline product. This two-step approach provides a reliable and scalable route for the synthesis of this important intermediate.

Experimental Protocols

Part 1: Buchwald-Hartwig Amination of this compound with Benzophenone Imine

This protocol describes the palladium-catalyzed coupling of this compound with benzophenone imine.

Materials:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene to the flask via syringe.

  • Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(quinoxalin-6-yl)diphenylmethanimine.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Hydrolysis of N-(quinoxalin-6-yl)diphenylmethanimine

This protocol describes the acidic hydrolysis of the intermediate to yield 6-aminoquinoxaline.

Materials:

  • Crude or purified N-(quinoxalin-6-yl)diphenylmethanimine

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-(quinoxalin-6-yl)diphenylmethanimine from Part 1 in tetrahydrofuran (THF).

  • Add 2 M hydrochloric acid to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude 6-aminoquinoxaline.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

ParameterValue
Buchwald-Hartwig Coupling
This compound (Equivalents)1.0
Benzophenone Imine (Equivalents)1.2
Pd₂(dba)₃ (mol%)2
Xantphos (mol%)4
NaOtBu (Equivalents)1.4
SolventToluene
Temperature (°C)110
Reaction Time (h)18
Hydrolysis
SolventTHF / 2M HCl
Temperature (°C)Room Temperature
Reaction Time (h)3
Overall Yield
Typical Yield of 6-Aminoquinoxaline (%)75-85

Mandatory Visualization

experimental_workflow cluster_step1 Part 1: Buchwald-Hartwig Amination cluster_step2 Part 2: Hydrolysis start This compound + Benzophenone Imine reagents1 Pd₂(dba)₃, Xantphos, NaOtBu, Toluene reaction1 Heating (110°C, 18h) under Inert Atmosphere start->reaction1 Reactants reagents1->reaction1 workup1 Filtration through Celite® & Concentration reaction1->workup1 Reaction Mixture purification1 Column Chromatography workup1->purification1 Crude Product intermediate N-(quinoxalin-6-yl)diphenylmethanimine purification1->intermediate Purified Intermediate reaction2 Stirring (RT, 3h) intermediate->reaction2 Starting Material reagents2 THF, 2M HCl reagents2->reaction2 workup2 Neutralization (NaHCO₃) & Extraction reaction2->workup2 Reaction Mixture purification2 Concentration & Optional Purification workup2->purification2 Crude Product product 6-Aminoquinoxaline purification2->product Final Product

Caption: Experimental workflow for the synthesis of 6-aminoquinoxaline.

signaling_pathway cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Product pd0 Pd(0)L₂ pd_complex1 [Pd(II)(Ar)(X)L₂] pd0->pd_complex1 Oxidative Addition pd_complex2 [Pd(II)(Ar)(NHR')L₂] pd_complex1->pd_complex2 pd_complex3 [Pd(II)(Ar)(NR')L₂]⁻ pd_complex2->pd_complex3 Base pd_complex3->pd0 product N-(quinoxalin-6-yl)diphenylmethanimine (Ar-NHR') ar_x This compound (Ar-X) amine Benzophenone Imine (R'NH₂)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Derivatization of 6-Bromoquinoxaline for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 6-bromoquinoxaline, a versatile scaffold in medicinal chemistry. The strategic functionalization of this privileged heterocyclic core through modern cross-coupling reactions enables the synthesis of diverse compound libraries for screening against various therapeutic targets. This guide focuses on key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and summarizes the biological activities of the resulting derivatives, particularly in the realms of oncology and neuroprotection.

Introduction to this compound in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent feature in numerous biologically active compounds.[1][2] The presence of a bromine atom at the 6-position offers a reactive handle for introducing a wide array of molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. Derivatives of this compound have shown significant potential as anticancer agents, often through the inhibition of protein kinases, and as neuroprotective agents by acting as antagonists of the AMPA receptor.[3][4]

Quantitative Data on Biological Activities

The derivatization of the this compound scaffold has yielded compounds with potent biological activities across different therapeutic areas. The following tables summarize the in vitro efficacy of representative derivatives against various cancer cell lines and their activity as kinase inhibitors and neuroprotective agents.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 -Cl-NHNH₂MCF-7>100[5]
2 -Cl-N(CH₃)₂MCF-785.3
3 -NHNH₂-NHNH₂MCF-75.2
4 -N(CH₃)₂-N(CH₃)₂NCI-H46045.6
XVa (Structure not specified)(Structure not specified)HCT1164.4
XVa (Structure not specified)(Structure not specified)MCF-75.3
4m (Structure not specified)(Structure not specified)A5499.32 ± 1.56
4b (Structure not specified)(Structure not specified)A54911.98 ± 2.59
Doxorubicin --MCF-7(Reference)
5-Fluorouracil --A5494.89 ± 0.20

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound IDR¹ SubstituentR² SubstituentKinase TargetIC₅₀ (µM)Reference
1 HHPim-10.074
5c BrHPim-10.083
5e HFPim-10.107
1 HHPim-22.10
5c BrHPim-20.490
5e HFPim-20.330

Table 3: Neuroprotective Activity of 6-Aminoquinoxaline Derivatives

CompoundNeuroprotective EffectModelReference
MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) Substantial protection of dopaminergic neuronsIn vitro model of Parkinson's Disease
PAQ (4c) Attenuated neurodegenerationIn vivo mouse model of Parkinson's Disease

Experimental Protocols for Derivatization

The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.

Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, for instance, K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, for example, a 4:1 to 10:1 mixture of dioxane and water.

  • Degassing: Further degas the reaction mixture by bubbling with the inert gas for 15-30 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos (0.04 equiv), and a base, for example, sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.

  • Solvent Addition: Add an anhydrous solvent, for instance, toluene or dioxane.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add an anhydrous amine solvent, for example, triethylamine or diisopropylamine, followed by the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-70 °C. The reaction progress should be monitored by TLC or GC.

  • Work-up: After the starting material is consumed, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude product can be purified by flash chromatography. A copper-free Sonogashira protocol may also be employed to avoid the formation of alkyne homocoupling byproducts.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. As many of these compounds act as kinase inhibitors, their mechanism of action can be understood within the context of kinase signaling cascades.

Kinase Inhibition Signaling Pathway

Many substituted quinoxalines function as ATP-competitive inhibitors of protein kinases. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that can drive malignant growth.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds ADP_out ADP RTK->ADP_out Phosphorylates Substrate Downstream Substrate pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylates ATP_in ATP ATP_in->RTK Binds to ATP pocket Signaling Cellular Signaling (Proliferation, Survival) pSubstrate->Signaling Quinoxaline This compound Derivative Quinoxaline->RTK Inhibits ATP binding

Kinase inhibition by this compound derivatives.
AMPA Receptor Antagonism

Quinoxaline derivatives are also known to act as competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor in the central nervous system. Overstimulation of AMPA receptors is implicated in excitotoxicity, a process contributing to neuronal damage in various neurological conditions. By blocking the binding of glutamate, these antagonists can prevent excessive neuronal excitation and subsequent cell death, providing a neuroprotective effect.

AMPA_Receptor_Antagonism Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Channel_Open Ion Channel Opens AMPAR->Channel_Open Ion_Influx Na+ Influx Channel_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Excessive Activation Quinoxaline This compound Derivative Quinoxaline->AMPAR Blocks Binding

AMPA receptor antagonism by this compound derivatives.
Experimental Workflow for Derivatization and Screening

The general workflow for the derivatization of this compound and subsequent biological screening is a systematic process involving synthesis, purification, characterization, and bioassays.

Experimental_Workflow Start This compound Coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Derivative Library Characterization->Library Screening Biological Screening (e.g., Cytotoxicity Assay, Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Workflow for derivatization and screening.

References

The Role of 6-Bromoquinoxaline in the Synthesis of Novel Anticancer Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among its derivatives, 6-bromoquinoxaline serves as a critical starting material and key intermediate in the synthesis of potent anticancer agents. The introduction of a bromine atom at the 6-position provides a strategic handle for further molecular elaboration and has been shown to enhance the antiproliferative activity of the resulting compounds. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based anticancer agents, with a focus on their mechanism of action as kinase inhibitors.

Application Notes

This compound derivatives have demonstrated significant potential in oncology research, exhibiting cytotoxicity against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2]

Notably, derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[3][4] By competing with ATP at the kinase's binding site, these compounds can block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby inhibiting cancer cell growth and survival.

Beyond EGFR, other kinase targets for quinoxaline-based inhibitors include Apoptosis Signal-Regulated Kinase 1 (ASK1), Pim-1/2 kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR). The versatility of the this compound core allows for the synthesis of a diverse library of compounds, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity for specific kinase targets.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative bromo-substituted quinoxaline and quinazoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4m This compoundA549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Compound 4b This compoundA549 (Lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20
Compound 8a 6-BromoquinazolineMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
Compound 8a 6-BromoquinazolineSW480 (Colorectal)17.85 ± 0.92--
Compound VIIIc QuinoxalineHCT116 (Colon)2.5DoxorubicinNot Specified
Compound VIIIc QuinoxalineMCF-7 (Breast)9DoxorubicinNot Specified
Compound VIIIa QuinoxalineHepG2 (Liver)9.8DoxorubicinNot Specified
Compound VIIIe QuinoxalineHCT116 (Colon)8.4DoxorubicinNot Specified
Compound XVa QuinoxalineHCT116 (Colon)4.4DoxorubicinNot Specified
Compound XVa QuinoxalineMCF-7 (Breast)5.3DoxorubicinNot Specified

Note: The data presented is extracted from multiple sources for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of 6-Bromo-2,3-disubstituted-quinoxaline Derivatives

This protocol describes a general method for the synthesis of 6-bromo-2,3-disubstituted-quinoxaline derivatives, which have shown promising anticancer activities.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Substituted benzil derivative

  • Ethanol

  • Glacial Acetic Acid

  • Toluene

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in a mixture of toluene and acetic acid.

  • Add the desired substituted benzil derivative (1 equivalent) to the solution.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and a saturated brine solution.

  • Extract the organic layer with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to yield the desired 6-bromo-2,3-disubstituted-quinoxaline.

Characterization: Confirm the structure of the synthesized compounds using 1H-NMR, 13C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the synthesized compounds in the complete culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability versus the compound concentration.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bromoquinoxaline This compound Derivative Bromoquinoxaline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis StartMat This compound Precursor Synthesis Chemical Reactions (e.g., Suzuki, Buchwald-Hartwig) StartMat->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay Mechanism Mechanism of Action (Western Blot, etc.) Cytotoxicity->Mechanism Analysis IC50 Determination SAR Studies Cytotoxicity->Analysis KinaseAssay->Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound anticancer agents.

References

Application Notes and Protocols for 6-Bromoquinoxaline Analogs: Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 6-bromoquinoxaline analogs. This document includes a summary of their activity, detailed experimental protocols for evaluation, and visualizations of potential mechanisms of action and experimental workflows.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The inclusion of a bromine atom at the 6-position of the quinoxaline scaffold has been explored as a strategy to modulate the physicochemical and biological properties of these molecules, potentially enhancing their therapeutic efficacy.[4][5] This document focuses on the available data and methodologies for assessing the antimicrobial and antifungal potential of these specific analogs.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of various this compound analogs. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)

CompoundDerivative TypeBacillus subtilisStaphylococcus aureusStreptococcus faecalisEscherichia coliPseudomonas aeruginosaSalmonella typhimuriumNeisseria gonorrhoeaeReference
1 6-bromo-2,3-dichloroquinoxaline>100>100>100>100>100>100>100
3 6-bromo-2-chloro-3-hydrazinylquinoxaline25255050>1005050
4 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline12.5252550505025
5a 6-bromo-2-chloro-3-azidoquinoxaline505050>100>100>100>100
5b 6-bromo-2-chloro-3-(morpholin-4-yl)quinoxaline5050>100>100>100>100>100
6 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloroquinoxaline25505050>100>100>100
7a 4-bromo-9-chloro-2,5-dimethyl-triazolo[4,3-a]quinoxaline12.5252550502525
7b 4-bromo-9-chloro-5-methyl-2-phenyl-triazolo[4,3-a]quinoxaline25255050>1005050
8 4-bromo-9-chloro-2,5-dimethyl-1,2-dihydro-triazino[4,3-a]quinoxaline255050>100>100>100>100
9 4-bromo-9-chloro-2-phenyl-1,2-dihydro-triazino[4,3-a]quinoxaline5050>100>100>100>100>100
10 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline25255050505025
11 7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxaline12.5252550502525

Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)

CompoundDerivative TypeAspergillus flavusAspergillus fumigatusCandida albicansReference
1 6-bromo-2,3-dichloroquinoxaline>100>100>100
3 6-bromo-2-chloro-3-hydrazinylquinoxaline>100>100>100
4 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline505025
5a 6-bromo-2-chloro-3-azidoquinoxaline>100>100>100
5b 6-bromo-2-chloro-3-(morpholin-4-yl)quinoxaline>100>100>100
6 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloroquinoxaline>100>100>100
7a 4-bromo-9-chloro-2,5-dimethyl-triazolo[4,3-a]quinoxaline255025
7b 4-bromo-9-chloro-5-methyl-2-phenyl-triazolo[4,3-a]quinoxaline505050
8 4-bromo-9-chloro-2,5-dimethyl-1,2-dihydro-triazino[4,3-a]quinoxaline>100>100>100
9 4-bromo-9-chloro-2-phenyl-1,2-dihydro-triazino[4,3-a]quinoxaline>100>100>100
10 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline505025
11 7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxaline255025

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound analogs are provided below.

Protocol 1: Synthesis of 6-Bromo-2,3-dichloroquinoxaline (Starting Material)

This protocol is based on the synthesis described in the literature.

Materials:

  • 4-bromo-o-phenylenediamine

  • Oxalic acid

  • Hydrochloric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate glassware and reflux apparatus

Procedure:

  • Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione:

    • In a round-bottom flask, react 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid.

    • Heat the reaction mixture under reflux for the appropriate time to ensure complete reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

    • Wash the product with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

    • Dry the purified 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

  • Chlorination to 6-Bromo-2,3-dichloroquinoxaline:

    • In a well-ventilated fume hood, carefully react the 6-bromo-1,4-dihydroquinoxaline-2,3-dione with phosphorus oxychloride.

    • Add a catalytic amount of DMF to the reaction mixture.

    • Heat the mixture under reflux until the reaction is complete, as monitored by TLC.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Isolate the precipitated 6-bromo-2,3-dichloroquinoxaline by filtration.

    • Wash the product thoroughly with water to remove any residual acid.

    • Recrystallize the crude product from a suitable solvent to obtain the purified compound.

    • Confirm the structure and purity of the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial and Antifungal Susceptibility Testing

The following protocols are standard methods for determining the antimicrobial and antifungal efficacy of the synthesized this compound analogs.

This method provides a preliminary assessment of antimicrobial activity.

Materials:

  • Synthesized this compound analogs

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile paper discs (6 mm diameter)

  • Bacterial and fungal strains for testing

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Standard antibiotic and antifungal discs (e.g., Ampicillin, Gentamicin, Amphotericin B) as positive controls

  • Sterile swabs, petri dishes, and incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.

  • Inoculation of Agar Plates:

    • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the prepared microbial suspension to create a lawn of growth.

  • Preparation and Application of Discs:

    • Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile paper discs with a specific volume of the compound solution (e.g., 10 µL to get 10 µ g/disc ).

    • Allow the solvent to evaporate completely from the discs in a sterile environment.

    • Using sterile forceps, place the impregnated discs, along with positive and negative control (DMSO-only) discs, onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth is observed) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

This method determines the minimum concentration of a compound that inhibits microbial growth.

Materials:

  • Synthesized this compound analogs

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial and fungal strains for testing

  • Standard antimicrobial agents as controls

  • Multichannel pipette, incubator, and plate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum and broth, no compound) and a sterility control well (broth only).

    • Incubate the plates under appropriate conditions.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the growth can be measured using a microplate reader by reading the optical density at a suitable wavelength (e.g., 600 nm).

Visualizations

Proposed Mechanism of Action

While the specific signaling pathways for this compound analogs have not been fully elucidated, a proposed mechanism for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress and DNA damage in microbial cells.

G cluster_cell Microbial Cell Quinoxaline This compound Analog Reduction Intracellular Reduction Quinoxaline->Reduction ROS Reactive Oxygen Species (ROS) Reduction->ROS DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein & Lipid Damage ROS->Protein_damage Cell_death Cell Death DNA_damage->Cell_death Protein_damage->Cell_death

Caption: Proposed mechanism of antimicrobial action for quinoxaline analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial and antifungal activity of this compound analogs.

G Start Start: Design of This compound Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Antimicrobial_Screening Antimicrobial Screening (Agar Disk Diffusion) Purification->Antimicrobial_Screening MIC_Determination MIC Determination (Broth Microdilution) Antimicrobial_Screening->MIC_Determination Data_Analysis Data Analysis & SAR Studies MIC_Determination->Data_Analysis End End: Identification of Lead Compounds Data_Analysis->End

References

Application of 6-Bromoquinoxaline in Kinase Inhibitor Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of the 6-bromoquinoxaline scaffold in the development of potent and selective kinase inhibitors. This privileged structure has emerged as a cornerstone in medicinal chemistry for targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.

Quinoxaline derivatives, heterocyclic compounds composed of a fused benzene and pyrazine ring, are recognized for their broad spectrum of pharmacological activities.[1] The incorporation of a bromine atom at the 6-position of the quinoxaline core has proven to be a valuable strategy in the design of kinase inhibitors, influencing binding affinity, selectivity, and overall drug-like properties. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and thereby blocking the phosphorylation of downstream substrates.[1][2]

Targeted Kinases and Therapeutic Areas

Derivatives of this compound have been successfully developed to target a variety of protein kinases, demonstrating their versatility in addressing different therapeutic needs. Key kinase targets include:

  • Pim Kinases: Overexpressed in various hematologic and solid tumors, Pim-1 and Pim-2 kinases are crucial for cancer progression and drug resistance.[3] this compound derivatives have been synthesized as potent dual inhibitors of these kinases.[3]

  • Apoptosis Signal-Regulated Kinase 1 (ASK1): Inhibition of ASK1 is a promising strategy for treating conditions like non-alcoholic steatohepatitis.

  • Epidermal Growth Factor Receptor (EGFR): A key player in the signaling pathways of cell proliferation and migration, EGFR is a well-established target in cancer therapy. Quinoxalinone derivatives containing the 6-bromo moiety have shown significant inhibitory effects on EGFR.

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in the pathogenesis of Alzheimer's disease and some cancers, GSK-3β is another important target for quinoxaline-based inhibitors.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, making PI3K a critical therapeutic target.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different kinase targets and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference
5c Pim-1Submicromolar
Pim-2Submicromolar
5e Pim-1Submicromolar
Pim-2Submicromolar
26e ASK130.17
6b CDK2177
6k HeLa Cells9.46 µM
HCT-116 Cells10.88 µM
MCF-7 Cells6.93 µM
Compound 21 EGFRwt46.1
Compound 45 GSK-3β180
CPD4 EGFR (L858R/T790M/C797S)3.04
CPD15 EGFR (L858R/T790M/C797S)6.50
CPD16 EGFR (L858R/T790M/C797S)10.50
CPD21 EGFR (L858R/T790M/C797S)3.81
Compound 84 p-IKKβ InhibitionMore potent than parent
Compound IDCell LineIC50Reference
5c MV4-11 (AML)Growth Inhibition
HCT-116 (Colorectal)Growth Inhibition
5e MV4-11 (AML)Growth Inhibition
HCT-116 (Colorectal)Growth Inhibition
LS3c A431 (EGFR overexpressing)Comparable to Gefitinib
MN333 A431 (EGFR overexpressing)Comparable to Gefitinib
MN343 A431 (EGFR overexpressing)Comparable to Gefitinib
CPD4 H1975 (Lung Cancer)3.47 µM
CPD15 H1975 (Lung Cancer)31.25 µM
CPD16 H1975 (Lung Cancer)79.43 µM
CPD21 H1975 (Lung Cancer)44.67 µM

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their kinase inhibitory activity.

Protocol 1: General Synthesis of Ethyl 6-bromo-3-((substituted-phenyl)amino)quinoxaline-2-carboxylates

This protocol is adapted from the synthesis of dual Pim-1/2 kinase inhibitors.

Step 1: Synthesis of Ethyl 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (Intermediate)

  • To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol, add diethyl 2-oxomalonate (1.0 eq) and a catalytic amount of citric acid (0.15 eq).

  • Reflux the mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Chlorination of the Intermediate

  • Suspend the intermediate from Step 1 in a suitable solvent (e.g., toluene) and add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the reaction is complete as monitored by TLC.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., hexane) to afford the chlorinated intermediate.

Step 3: Synthesis of the Final Compound

  • Dissolve the chlorinated intermediate from Step 2 in absolute ethanol.

  • Add the desired substituted aminophenol (e.g., 3-aminophenol, 1.5-3.0 eq).

  • Reflux the reaction mixture for several hours.

  • After cooling, filter the precipitate to obtain the final this compound derivative.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol for determining the IC50 values of the synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase enzyme.

    • Substrate peptide specific to the kinase.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Synthesized this compound inhibitor compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted inhibitor compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic effects of the this compound derivatives on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HCT-116, MV4-11) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized this compound compounds for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Experimental Workflow

Kinase_Inhibitor_Development_Workflow Kinase Inhibitor Development Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design Compound Design (this compound Scaffold) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (Determine IC50) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT Proliferation) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR SAR->Design Iterative Improvement Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A typical workflow for the development of this compound-based kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Structure-Activity Relationship (SAR) Logic Core This compound Core Scaffold R1 Substitution at C2/C3 Core->R1 R2 Substitution at other positions Core->R2 Potency Increased Potency R1->Potency e.g., Aminophenol Selectivity Improved Selectivity R1->Selectivity R2->Potency e.g., Michael Acceptors at C6-amino No_Improvement No Improvement / Loss of Activity R2->No_Improvement

Caption: A simplified diagram illustrating the logic of SAR studies for this compound derivatives.

References

Application Notes & Protocols: The Strategic Use of 6-Bromoquinoxaline in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a fused benzene and pyrazine ring.[1][2][3] This scaffold is of significant interest in medicinal chemistry as it is a core component of various natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibition properties.[4][5] 6-Bromoquinoxaline, in particular, serves as a versatile and crucial building block for the synthesis of novel, functionalized quinoxaline derivatives. Its bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents to expand chemical diversity and explore structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as its use in constructing fused heterocyclic systems.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction is invaluable for synthesizing 6-aryl and 6-heteroaryl quinoxaline derivatives.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, Pd Catalyst, and Base in a flame-dried flask B Add Degassed Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (e.g., Argon bubbling for 15-30 min) B->C D Heat Reaction (e.g., 80-100 °C) with Stirring C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F Upon Completion G Dilute with Water & Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash, Dry, and Concentrate the Organic Layers G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative reaction conditions for the Suzuki coupling of bromo-heterocycles, which can serve as a starting point for optimizing reactions with this compound.

EntryBoronic Acid PartnerPalladium Catalyst (mol%)BaseSolvent SystemTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/Water80-100~82
24-Methoxyphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃1,4-Dioxane/Water80-90High
32-Thienylboronic acidPd(OAc)₂ (0.5)Amberlite IRA-400(OH)Water/Ethanol60Good
4Pyrimidin-5-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene80Good
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar heterocyclic compounds.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a 4:1 to 10:1 mixture of dioxane and water, via syringe.

  • Reaction Execution: Degas the entire mixture by bubbling with the inert gas for 15-30 minutes. Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted quinoxaline.

Synthesis of Arylalkynes: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by both palladium and copper(I) complexes. It allows for the introduction of an alkynyl moiety at the 6-position of the quinoxaline core, a valuable functional group for further transformations or as a key pharmacophore.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1  + R¹-X (this compound) pd_intermediate R¹-Pd(II)L₂(X) pd_complex1->pd_intermediate pd_complex2 Transmetalation pd_intermediate->pd_complex2 pd_intermediate2 R¹-Pd(II)L₂(C≡CR²) pd_complex2->pd_intermediate2 pd_complex3 Reductive Elimination pd_intermediate2->pd_complex3 pd_complex3->pd0  Regeneration product R¹-C≡C-R² pd_complex3->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡C-R² cu_catalyst->cu_acetylide alkyne R²-C≡C-H (Terminal Alkyne) alkyne->cu_catalyst + Base cu_acetylide->pd_complex2  To Pd Cycle

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Data Presentation: Sonogashira Coupling Conditions

The following table shows typical conditions and yields for Sonogashira reactions with various bromo-heterocycles.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)5Et₃NTolueneRT~96
21-HexynePd(OAc)₂ (2.5) / PPh₃ (5)5Et₃NDMF80-100~72
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5)5Et₃NTolueneRTGood
4CyclohexylacetylenePd(OAc)₂ (2.5) / PPh₃ (5)5Et₃NDMF80-100~75
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from established methods for similar N-heteroaromatic halides.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF or Toluene) and an amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 eq.) via syringe. Stir the mixture for 10-15 minutes at room temperature. Add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 40-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC until the starting bromide is consumed (typically 2-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 6-alkynylquinoxaline.

Synthesis of Fused Heterocycles: Triazoloquinoxalines

This compound can also serve as a precursor for more complex, fused heterocyclic systems. For example, through a sequence of nucleophilic substitution followed by cyclization, it can be converted into biologically active triazoloquinoxalines. These fused systems are known to act as ligands for various biological receptors.

Synthetic Pathway to Triazoloquinoxalines

Triazole_Synthesis Start This compound Step1 Nucleophilic Substitution (e.g., with Hydrazine) Start->Step1 Intermediate 6-Hydrazinylquinoxaline Step1->Intermediate Step2 Cyclization with (e.g., CS₂, Orthoesters) Intermediate->Step2 Product [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives Step2->Product

Caption: A general synthetic scheme for triazoloquinoxaline derivatives.

Protocol: Synthesis of 6-Hydrazinylquinoxaline (Key Intermediate)

This protocol describes the synthesis of a key intermediate for subsequent cyclization reactions, based on the reactivity of similar bromo-heterocycles.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or n-butanol.

  • Reagent Addition: Add hydrazine hydrate (excess, e.g., 5-10 eq.) to the solution.

  • Reaction Execution: Heat the mixture to reflux and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Wash the collected solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove excess hydrazine. The crude 6-hydrazinylquinoxaline can often be used in the next step without further purification.

Biological Significance of Synthesized Derivatives

The functionalization of the quinoxaline scaffold using this compound as a starting material is a proven strategy in drug discovery. The resulting derivatives exhibit a broad spectrum of biological activities.

  • Anticancer Activity: Many novel quinoxaline derivatives, including those synthesized via cross-coupling reactions, show potent cytotoxic effects against various human cancer cell lines. Some compounds have been reported to exhibit higher inhibitory effects than the reference drug doxorubicin.

  • Antimicrobial Activity: The quinoxaline core is present in several antibacterial and antifungal agents. Fused systems like tetrazoloquinoxalines have demonstrated dual activity as both anticancer and antimicrobial agents.

  • Antiviral Activity: Certain quinoxaline derivatives have shown promising activity against viruses such as the herpes virus.

The ability to systematically modify the 6-position of the quinoxaline ring allows researchers to fine-tune the pharmacological properties of these molecules, leading to the development of new therapeutic agents with improved potency and selectivity.

References

Application Notes and Protocols: 6-Bromoquinoxaline as a Scaffold for AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 6-bromoquinoxaline as a promising scaffold for the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. AMPA receptors, which are ionotropic glutamate receptors, play a crucial role in mediating fast excitatory neurotransmission in the central nervous system (CNS).[1][2] Their overstimulation is implicated in various neurological disorders, making them a key target for therapeutic intervention.[3][4] The quinoxaline-2,3-dione core is a well-established pharmacophore for competitive AMPA receptor antagonists, and the strategic placement of a bromine atom at the 6-position offers unique properties that can influence binding affinity, selectivity, and pharmacokinetic profiles.[5]

Introduction to this compound and AMPA Receptor Antagonism

The quinoxaline-2,3-dione template has served as the foundation for numerous competitive AMPA receptor antagonists, including well-known compounds like NBQX and PNQX. The development of antagonists based on this scaffold has been instrumental in creating pharmacophore models for the AMPA receptor. The this compound scaffold is a strategic variation of this core structure. The bromine atom at the 6-position can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the glutamate binding site on the AMPA receptor. Research into quinoxaline derivatives has demonstrated that substituents on the benzene ring are critical for antagonist activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxalinedione derivatives is highly dependent on the substitution pattern on the quinoxaline ring. For the this compound scaffold, the following SAR insights, extrapolated from related quinoxaline-2,3-dione antagonists, are noteworthy:

  • Substituents at the 7-position: The nature of the substituent at the 7-position, adjacent to the bromine atom, can significantly impact potency and selectivity. Electron-withdrawing groups in this position are often beneficial for activity.

  • N-1 and N-4 Positions: Modifications at the N-1 and N-4 positions of the pyrazinedione ring can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. Introduction of a hydroxyl group at the N-1 position has been shown to improve AMPA receptor affinity.

  • Aromatic Core: The aromatic quinoxaline core is crucial for hydrophobic interactions within the binding pocket of the AMPA receptor.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activities of representative quinoxaline-based AMPA receptor antagonists. While specific data for a wide range of this compound derivatives is not extensively published in a consolidated format, the data for structurally related and well-characterized antagonists provide a benchmark for evaluating novel compounds based on this scaffold.

CompoundIn Vitro Activity (IC50/Ki, µM)In Vivo Activity (ED50, µmol/kg)SelectivityReference
NBQX IC50 ≈ 0.4 (AMPA)ED50 ≈ 32 (AMPA-evoked activity)Weak effect on NMDA receptors at 60 µM
PNQX IC50 ≈ 1 (AMPA), IC50 ≈ 5 (NMDA)ED50 ≈ 17 (AMPA-evoked activity)Moderate selectivity for AMPA over NMDA
YM90K Ki = 0.084 (AMPA)-High selectivity for AMPA
ZK200775 --Selective AMPA antagonist
GYKI 52466 IC50 ≈ 7.5 (AMPA)ED50 ≈ 19 (AMPA-evoked activity)Non-competitive, weak effect on NMDA receptors at 100 µM

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel this compound derivatives as AMPA receptor antagonists.

Protocol 1: General Synthesis of this compound-2,3-diones

A common method for synthesizing the quinoxaline-2,3-dione core involves the condensation of a substituted 1,2-phenylenediamine with oxalic acid or its derivatives. For this compound-2,3-dione, the synthesis would typically start with 4-bromo-1,2-phenylenediamine.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Hydrochloric acid (2M)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 4-bromo-1,2-phenylenediamine and oxalic acid dihydrate in 2M hydrochloric acid is heated under reflux for a specified period (e.g., 2-4 hours).

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then ethanol.

  • For purification, the crude solid is dissolved in a hot alkaline solution (e.g., NaOH), treated with activated charcoal, and filtered.

  • The filtrate is then acidified (e.g., with HCl) to precipitate the purified product.

  • The final product is collected by filtration, washed with water, and dried.

Further modifications at the N-1, N-4, and 7-positions can be achieved through subsequent alkylation, nitration, and other standard organic chemistry reactions.

Protocol 2: In Vitro [³H]AMPA Binding Assay

This assay is used to determine the binding affinity of the synthesized compounds for the AMPA receptor.

Materials:

  • Rat whole brain membranes

  • [³H]AMPA (radioligand)

  • Synthesized this compound derivatives (test compounds)

  • Incubation buffer (e.g., Tris-HCl with KSCN)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Rat brain membranes are prepared and suspended in the incubation buffer.

  • The membrane suspension is incubated with a fixed concentration of [³H]AMPA and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled AMPA receptor ligand (e.g., L-glutamate).

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 values (concentration of the test compound that inhibits 50% of the specific [³H]AMPA binding) are calculated from the competition curves.

Protocol 3: In Vitro Electrophysiological Recording

Whole-cell patch-clamp recordings from cultured neurons are used to assess the functional antagonist activity of the compounds.

Materials:

  • Cultured mouse cortical or rat hippocampal neurons

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

  • Internal solution for the patch pipette (e.g., containing K-gluconate, MgCl₂, EGTA, ATP, GTP, HEPES)

  • AMPA (agonist)

  • Synthesized this compound derivatives (test compounds)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Whole-cell recordings are established from cultured neurons.

  • The neurons are held at a specific membrane potential (e.g., -60 mV).

  • AMPA is applied to the neuron to evoke an inward current.

  • After establishing a stable baseline response to AMPA, the test compound is co-applied with AMPA at various concentrations.

  • The inhibition of the AMPA-evoked current by the test compound is measured.

  • IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 4: In Vivo Models of Neurological Disorders

The efficacy of the compounds can be evaluated in various animal models of neurological conditions where AMPA receptor overactivation is implicated, such as epilepsy and cerebral ischemia.

Example: Maximal Electroshock (MES) Seizure Model in Mice

Materials:

  • Mice

  • Electroshock apparatus

  • Synthesized this compound derivatives (test compounds)

  • Vehicle control

Procedure:

  • Animals are administered the test compound or vehicle at various doses via a specific route (e.g., intraperitoneally).

  • After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Visualizations

The following diagrams illustrate key concepts related to AMPA receptor signaling and the experimental evaluation of this compound derivatives.

AMPA_Receptor_Signaling_Pathway Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Channel Depolarization Depolarization Na_Influx->Depolarization NMDA_R NMDA Receptor Depolarization->NMDA_R Relieves Mg2+ Block Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Mg_Block_Removal Mg2+ Block Removal Downstream Downstream Signaling (e.g., CaMKII, LTP) Ca_Influx->Downstream Bromoquinoxaline This compound Antagonist Bromoquinoxaline->AMPA_R Blocks

Caption: AMPA Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification InVitro_Binding In Vitro Binding Assay ([3H]AMPA) Purification->InVitro_Binding InVitro_Functional In Vitro Functional Assay (Electrophysiology) Purification->InVitro_Functional SAR_Analysis Structure-Activity Relationship Analysis InVitro_Binding->SAR_Analysis InVitro_Functional->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection InVivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Selection->InVivo_Testing Preclinical Preclinical Development InVivo_Testing->Preclinical

Caption: Workflow for Developing this compound AMPA Antagonists.

SAR_Diagram cluster_quinoxaline Quinoxaline-2,3-dione Core quinoxaline_core Quinoxaline Backbone substituent_6 6-Bromo (Modulates Electronics) quinoxaline_core->substituent_6 substituent_7 7-Position (Potency/Selectivity) quinoxaline_core->substituent_7 substituent_N1 N-1 Position (Pharmacokinetics) quinoxaline_core->substituent_N1 activity AMPA Receptor Antagonist Activity substituent_6->activity substituent_7->activity substituent_N1->activity

Caption: Key Structural Features for AMPA Antagonist Activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromoquinoxaline and its derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields are a frequent challenge and can stem from several factors:

  • Incomplete Reactions: The reaction time may be too short or the temperature too low to drive the reaction to completion. Electron-withdrawing groups like bromine can decrease the reactivity of the starting materials, necessitating more forceful conditions.[1]

  • Suboptimal Reaction Conditions: The concentration of the acid catalyst (e.g., hydrochloric acid, acetic acid) might be too dilute.[1][2] Inefficient stirring can also hinder the reaction by limiting the interaction between reactants.[2]

  • Poor Quality of Starting Materials: The 4-bromo-1,2-diaminobenzene starting material can oxidize over time or contain impurities that interfere with the reaction.[1] Similarly, using hydrated oxalic acid when an anhydrous form is required can impede the synthesis.

  • Degradation of Reactants or Products: Prolonged exposure to high temperatures can lead to the degradation of the starting materials or the desired product.

Solutions:

  • Optimize Reaction Conditions: Gradually increase the reaction time and temperature, monitoring the progress using Thin Layer Chromatography (TLC). Consider switching to a stronger acid catalyst or increasing its concentration.

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

  • Ensure Purity of Starting Materials: Use freshly purified 4-bromo-1,2-diaminobenzene. If applicable, ensure your oxalic acid is anhydrous by drying it before use.

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of the diamine starting material.

Question 2: My reaction has produced a dark, intractable tar instead of a crystalline product. What went wrong?

Answer: The formation of a dark tar is typically due to side reactions or decomposition.

  • Excessive Heat or Prolonged Reaction Times: These conditions can lead to the polymerization and decomposition of the starting materials or the this compound product.

  • Oxidation of the Diamine: Aromatic 1,2-diamines are susceptible to air oxidation, especially at elevated temperatures, which can result in the formation of colored, polymeric byproducts.

Solutions:

  • Precise Temperature Control: Carefully control the reaction temperature and use TLC to monitor the reaction's progress to avoid unnecessarily long heating times.

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can minimize the oxidation of the 1,2-diamine starting material.

Question 3: How can I effectively purify my crude this compound?

Answer: The presence of unreacted starting materials and side products often necessitates a robust purification strategy.

  • Recrystallization: This is a common and effective method for purifying crude this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol/water mixtures or acetic acid.

  • Activated Charcoal: If your product has a persistent color, it may be due to colored impurities. Treating the solution with a small amount of activated charcoal during recrystallization can help adsorb these impurities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful alternative. A solvent gradient from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) can effectively separate the desired product from impurities.

  • Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.

Question 4: My experimental results are inconsistent and difficult to reproduce. What could be the cause?

Answer: Poor reproducibility often points to subtle variations in experimental parameters.

  • Variability in Reagent Quality: Different batches of starting materials and reagents can have varying levels of purity, which can affect the reaction outcome.

  • Inconsistent Reaction Setup: Minor changes in the heating rate, stirring speed, or the efficiency of the reflux condenser can lead to different results.

Solutions:

  • Standardize Reagent Quality: Whenever possible, use reagents from the same batch for a series of experiments. If a new batch is used, it is good practice to re-optimize the reaction conditions.

  • Maintain Consistent Experimental Conditions: Carefully document and control all reaction parameters, including heating mantle settings, stirring rates, and the physical setup of the apparatus.

Data Presentation

Table 1: Troubleshooting Summary for this compound Synthesis

Issue Potential Cause Recommended Solution Citation
Low Yield Incomplete reaction; Suboptimal conditions; Poor starting material qualityIncrease reaction time/temperature; Use microwave synthesis; Optimize catalyst concentration; Use pure starting materials
Dark Tar Formation Excessive heat; Prolonged reaction time; Oxidation of diamineControl temperature carefully; Monitor reaction by TLC; Use an inert atmosphere
Product Impurity Unreacted starting materials; Side productsRecrystallize from a suitable solvent (e.g., ethanol/water); Use activated charcoal for color removal; Perform column chromatography
Poor Reproducibility Variability in reagent quality; Inconsistent reaction setupUse reagents from the same batch; Standardize and document all experimental parameters

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound-2,3(1H,4H)-dione

This protocol is a general method adapted from the synthesis of similar quinoxalinediones.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene (1.87 g, 10 mmol) in a mixture of ethanol (20 mL) and 4 M hydrochloric acid (10 mL).

  • Add oxalic acid dihydrate (1.26 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or acetic acid) to obtain pure this compound-2,3(1H,4H)-dione.

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of this compound-2,3(1H,4H)-dione

This protocol offers a more rapid and efficient synthesis.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Oxalic acid dihydrate

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine 4-bromo-1,2-diaminobenzene (0.935 g, 5 mmol) and oxalic acid dihydrate (0.63 g, 5 mmol).

  • Add glacial acetic acid (10 mL) as the solvent and energy transfer medium.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 10-20 minutes. The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product if necessary and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-bromo-1,2-diaminobenzene 4-bromo-1,2-diaminobenzene Reaction 4-bromo-1,2-diaminobenzene->Reaction Oxalic acid Oxalic acid Oxalic acid->Reaction Solvent (e.g., HCl/Ethanol or Acetic Acid) Solvent (e.g., HCl/Ethanol or Acetic Acid) Solvent (e.g., HCl/Ethanol or Acetic Acid)->Reaction Heat (Conventional or Microwave) Heat (Conventional or Microwave) Heat (Conventional or Microwave)->Reaction Product This compound Reaction->Product Condensation

Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) check_purity->optimize_conditions Pure purify_sm->optimize_conditions increase_temp_time Increase Temp/Time Use Microwave optimize_conditions->increase_temp_time Incomplete Reaction check_atmosphere Consider Inert Atmosphere optimize_conditions->check_atmosphere Optimized, Still Low Yield increase_temp_time->check_atmosphere use_inert Run under N2 or Ar check_atmosphere->use_inert Tarring/ Oxidation purification Optimize Purification (Recrystallization, Chromatography) check_atmosphere->purification No Tarring use_inert->purification success Improved Yield and Purity purification->success

Troubleshooting workflow for low yield.

References

Common side products in 6-Bromoquinoxaline reactions and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Bromoquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side products and challenges encountered during its various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the two most prevalent side products are the result of hydrodehalogenation (replacement of the bromine atom with a hydrogen) and homocoupling of the starting material or coupling partner.[1]

Q2: What causes the formation of a dark, insoluble byproduct during the synthesis of this compound derivatives?

A2: The formation of dark, intractable tars or insoluble byproducts is often due to the polymerization or decomposition of starting materials or products at elevated temperatures.[1] Additionally, the oxidation of diamine precursors can lead to colored impurities.

Q3: Can Nucleophilic Aromatic Substitution (SNAr) compete with palladium-catalyzed amination of this compound?

A3: Yes, under certain conditions, SNAr can be a competing reaction pathway. The quinoxaline ring is electron-deficient, which can make it susceptible to direct nucleophilic attack, especially with strong nucleophiles or at high temperatures.[2][3] In some cases, SNAr can be a viable alternative to palladium-catalyzed methods, particularly when trying to employ "greener" reaction conditions.[3]

Q4: Why is my reaction yield consistently low when using this compound?

A4: Low yields can stem from several factors including inactive catalysts, poor solubility of the starting materials, suboptimal reaction temperature or time, and the use of an inappropriate base. For cross-coupling reactions, ensuring an inert atmosphere is crucial to prevent catalyst deactivation.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst- Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation.- Use a fresh batch of palladium catalyst or a more robust precatalyst.
Poor Solubility- Screen different solvent systems (e.g., DMF/water, dioxane/water).- Increase the reaction temperature, while monitoring for decomposition.
Ineffective Base- Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Ensure the base is finely powdered and dry.
Formation of Hydrodehalogenation Product Source of Hydride- Avoid alcoholic solvents that can act as hydride donors.- Use a non-coordinating or milder base.
High Temperature- Lower the reaction temperature.
Formation of Homocoupling Product Presence of Oxygen- Improve degassing techniques (e.g., use freeze-pump-thaw cycles).- Ensure a continuous positive pressure of an inert gas (Argon or Nitrogen).
High Catalyst Loading- Reduce the catalyst loading to the minimum effective amount.
Protodeborylation (Suzuki Reaction) Unstable Boronic Acid- Use a more stable boronic ester (e.g., pinacol ester).- Minimize reaction time and temperature.
Synthesis of this compound Derivatives
Problem Potential Cause Recommended Solution
Formation of Dark, Insoluble Byproducts High Reaction Temperature- Optimize the reaction temperature; avoid excessive heating.- Use a solvent with a suitable boiling point to control the temperature.
Oxidation- Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Incomplete Reaction Insufficient Reaction Time or Temperature- Monitor the reaction progress using TLC.- Cautiously increase the reaction time or temperature.
Poor Mixing- Ensure efficient stirring throughout the reaction.
Product Contamination with Polar Impurities Incomplete Cyclization- Ensure acidic conditions are maintained if the synthesis involves a cyclization step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry flask.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Side_Reactions This compound This compound Desired_Product 6-Arylquinoxaline This compound->Desired_Product Hydrodehalogenation Quinoxaline (Hydrodehalogenation) This compound->Hydrodehalogenation [H] source Aryl_Boronic_Acid Ar-B(OH)2 Aryl_Boronic_Acid->Desired_Product Homocoupling Ar-Ar (Homocoupling) Aryl_Boronic_Acid->Homocoupling O2

Caption: Common reaction pathways in Suzuki coupling of this compound.

Buchwald_Hartwig_Side_Reactions This compound This compound Desired_Product 6-Aminoquinoxaline This compound->Desired_Product Hydrodehalogenation Quinoxaline (Hydrodehalogenation) This compound->Hydrodehalogenation High Temp. Amine R2NH Amine->Desired_Product

Caption: Side reactions in Buchwald-Hartwig amination of this compound.

Troubleshooting_Workflow start Low Yield or Side Products check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Base, Solvent) check_catalyst->check_conditions Catalyst OK optimize_catalyst Screen Catalysts/Ligands check_catalyst->optimize_catalyst Issue Found check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions OK optimize_conditions Optimize Temp, Base, & Solvent check_conditions->optimize_conditions Issue Found improve_degassing Improve Degassing Technique check_atmosphere->improve_degassing Issue Found success Improved Yield check_atmosphere->success Atmosphere OK optimize_catalyst->check_conditions optimize_conditions->check_atmosphere improve_degassing->success

Caption: A logical workflow for troubleshooting this compound reactions.

References

Technical Support Center: Purification of Crude 6-Bromoquinoxaline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-Bromoquinoxaline by recrystallization. Below, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Data Presentation

Successful purification of this compound via recrystallization will significantly improve its purity. The following table summarizes typical, illustrative data that can be expected before and after the purification process. Actual results may vary based on the initial purity of the crude material and the specific conditions of the experiment.

ParameterCrude this compoundRecrystallized this compound
Appearance Yellow to brown powderLight yellow to off-white crystalline solid
Melting Point 48-53 °C (broad range)[1]54-58 °C (sharp range)
Purity (by HPLC/GC) ~90-95%>98%
Typical Recovery Yield N/A70-90%
Primary Impurities Unreacted starting materials, colored byproductsTrace amounts of starting materials and soluble impurities

Experimental Protocols

A detailed methodology for the recrystallization of this compound is provided below. The choice of solvent is critical for effective purification, and preliminary solvent screening is recommended. Ethanol and a hexane-ethyl acetate solvent system are excellent starting points.

Protocol 1: Recrystallization using a Single Solvent (Ethanol)

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry. Heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Recrystallization using a Mixed Solvent System (Hexane-Ethyl Acetate)

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed.

  • Complete Precipitation and Isolation: Follow steps 4-7 from Protocol 1, using an ice-cold hexane-ethyl acetate mixture (in the same ratio as the final solvent composition) for washing the crystals.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Choose Solvent (e.g., Ethanol or Hexane/EtOAc) solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration insoluble impurities cool Slow Cooling (Crystallization) dissolve->cool no insoluble impurities hot_filtration->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure Troubleshooting_Tree start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product sol1 Evaporate some solvent and re-cool no_crystals->sol1 Too much solvent? sol2 Scratch flask or add seed crystal no_crystals->sol2 Supersaturated? sol3 Reheat, add more solvent, and cool slowly oiling_out->sol3 sol4 Use less solvent for dissolution low_yield->sol4 sol5 Ensure slow cooling impure_product->sol5 Cooled too fast? sol6 Perform a second recrystallization impure_product->sol6 Still impure?

References

Troubleshooting low yield in Suzuki coupling of 6-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in the Suzuki coupling of 6-Bromoquinoxaline.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound that can lead to low product yield.

Q: My Suzuki coupling reaction with this compound has a very low or no yield. What are the primary causes?

A: Low to no yield in this reaction can often be attributed to one or more of the following factors: inactive catalyst, suboptimal reaction conditions, or poor reagent quality.[1] A systematic approach to troubleshooting is recommended to identify and resolve the issue.

Q: How can I determine if my palladium catalyst is the problem?

A: Catalyst inactivity is a frequent cause of reaction failure. The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed.[1]

  • Signs of a Catalyst Problem:

    • No reaction or very low conversion of starting materials.

    • Formation of palladium black, which indicates catalyst degradation.[2]

  • Solutions:

    • Use a Pre-catalyst or Pd(0) Source: Employing a pre-catalyst or a direct Pd(0) source like Pd(PPh₃)₄ can ensure the presence of the active catalytic species from the start of the reaction.[2]

    • Ensure Rigorous Degassing: Oxygen can deactivate the catalyst through oxidation.[1] Thoroughly degas all solvents and the reaction mixture before adding the catalyst.

    • Use Fresh Catalyst: Palladium catalysts, especially those like Pd₂(dba)₃, can degrade over time. Using a fresh batch from a reliable supplier is advisable.

    • Select Appropriate Ligands: For electron-deficient heteroaryl halides like this compound, using electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos can be beneficial for facilitating the oxidative addition step.

Q: I suspect my reaction conditions are not optimized. Where should I start?

A: Suboptimal reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the reaction yield.

Base Selection

The base is crucial for activating the boronic acid to facilitate transmetalation.

  • Problem: The chosen base may be too weak or incompatible with the substrate.

  • Solution: Systematically screen different bases. While common bases like K₂CO₃ are a good starting point, stronger bases such as K₃PO₄ or Cs₂CO₃ might be necessary for this electron-deficient system. Ensure the base is finely powdered for better reactivity.

Solvent System

The solvent plays a critical role in solubility and reactivity.

  • Problem: Poor solubility of this compound or other reagents can hinder the reaction.

  • Solution: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically effective. Experiment with different solvent systems and ratios to improve solubility.

Reaction Temperature
  • Problem: The reaction temperature might be too low for the coupling to proceed efficiently.

  • Solution: Suzuki couplings often require elevated temperatures, sometimes up to 100-120°C. If the reaction is sluggish, cautiously increasing the temperature may improve the rate.

Q: How do I know if my starting materials are the issue?

A: The quality of your this compound and boronic acid is critical for a successful reaction.

  • Problem: The boronic acid may be degrading, a common issue known as protodeboronation, especially in the presence of water and a base. Impurities in the this compound can also inhibit the catalyst.

  • Solution:

    • Use fresh, high-purity starting materials.

    • To combat boronic acid instability, consider using more stable derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborates. These can release the boronic acid slowly under the reaction conditions, minimizing degradation.

G start Low Yield in Suzuki Coupling of this compound check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_inactive Catalyst Inactive/Decomposed check_catalyst->catalyst_inactive No check_reagents Are Starting Materials High Quality? check_conditions->check_reagents Yes conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal No reagents_poor Poor Reagent Quality check_reagents->reagents_poor No solution_catalyst Use fresh Pd(0) source Improve degassing Screen ligands catalyst_inactive->solution_catalyst solution_conditions Screen bases (K₃PO₄, Cs₂CO₃) Screen solvents (Dioxane/H₂O, DMF) Increase temperature conditions_suboptimal->solution_conditions solution_reagents Use fresh starting materials Use stable boronic esters (pinacol, MIDA) reagents_poor->solution_reagents

Caption: Workflow for screening palladium catalysts and ligands.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromoquinoxaline Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 6-bromoquinoxaline. The content is designed to directly address specific issues encountered during common palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses common problems encountered during the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the initial steps to troubleshoot this?

A: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. The electron-deficient nature of the quinoxaline ring can sometimes inhibit the catalytic cycle.- Use a fresh batch of palladium precursor and ligand. - Consider using a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more robust precatalyst system (e.g., a G3 or G4 Buchwald precatalyst).[1][2] - Ensure rigorous exclusion of oxygen from the reaction, as this can lead to catalyst oxidation.[1]
Inappropriate Ligand The chosen phosphine ligand may not be suitable for the specific transformation with the quinoxaline substrate, leading to slow reaction rates or catalyst decomposition.- For Suzuki and Buchwald-Hartwig reactions with electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often beneficial.[2] - For Sonogashira reactions, ligands like PPh₃ or XPhos can be effective.[3] - Screen a variety of ligands to find the optimal one for your specific substrate combination.
Ineffective Base The base may be too weak to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling) or may have poor solubility in the reaction solvent.- For Suzuki coupling, consider stronger bases like K₃PO₄ or Cs₂CO₃. - For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOt-Bu or KHMDS are often required. - Ensure the base is finely powdered and dry to maximize its reactivity.
Poor Substrate Solubility This compound and its derivatives may have limited solubility in common organic solvents, hindering the reaction.- Try a different solvent system, such as DMF/water, dioxane/water, or toluene. - Increase the reaction temperature to improve solubility. - Increase the solvent volume, though this may require longer reaction times.
Decomposition of Coupling Partner Boronic acids (in Suzuki coupling) can be prone to protodeboronation, especially at elevated temperatures and in the presence of water.- Use fresh, high-purity boronic acid. - Consider using a more stable boronic ester (e.g., a pinacol ester). - Minimize reaction time and temperature where possible.
Issue 2: Formation of Significant Side Products

Q: I am observing significant byproducts in my reaction mixture. What are the common side products and how can I minimize their formation?

A: The formation of byproducts is a frequent challenge in cross-coupling reactions. Identifying the side products can provide valuable clues for optimizing the reaction conditions.

Common Side Products and Mitigation Strategies:

Side Product Reaction Type(s) Probable Cause(s) Mitigation Strategies
Homocoupling of the Coupling Partner Suzuki, Sonogashira- Presence of oxygen, which can promote the homocoupling of boronic acids or alkynes. - For Sonogashira, copper(I) co-catalyst can facilitate alkyne dimerization (Glaser coupling).- Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). - For Sonogashira reactions, consider using copper-free conditions or adding an amine scavenger.
Hydrodehalogenation (Debromination) All- The bromo group is replaced by a hydrogen atom. This can be promoted by certain bases, solvents, or high temperatures.- Use a weaker base if possible (e.g., K₂CO₃ instead of NaOt-Bu). - Ensure all reagents and solvents are anhydrous, as water can be a proton source. - Lower the reaction temperature.
Double Reaction (for dihaloquinoxalines) All- If using a dihaloquinoxaline substrate, a second coupling reaction may occur, especially at higher temperatures or with prolonged reaction times.- Carefully control the stoichiometry of the coupling partner (use close to 1 equivalent for mono-functionalization). - Lower the reaction temperature and monitor the reaction closely to stop it after the first coupling is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for the derivatization of this compound?

A1: The most common and versatile methods for the derivatization of this compound and other aryl bromides are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Q2: How do I choose the right solvent for my this compound derivatization?

A2: The choice of solvent is critical and depends on the specific reaction and the solubility of the reactants. Common solvents for these cross-coupling reactions include:

  • Ethereal solvents: 1,4-Dioxane and THF are widely used, often in combination with water for Suzuki reactions.

  • Aromatic hydrocarbons: Toluene is a common choice, particularly for Buchwald-Hartwig aminations.

  • Amide solvents: DMF and DMAc can be effective, especially for substrates with poor solubility, but they can sometimes participate in side reactions at high temperatures.

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the this compound starting material from the more functionalized, and often more polar, product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. For more quantitative analysis, LC-MS can be used.

Q4: What is the best way to purify the derivatized quinoxaline product?

A4: The most common method for purifying derivatized quinoxalines is silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. If the product is a stable solid, recrystallization can also be an excellent purification method.

Data Presentation

The following tables summarize representative reaction conditions for the derivatization of this compound and similar heterocyclic systems. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-Heterocycles

Aryl Bromide Boronic Acid Pd Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Yield (%)
6-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O80-10085-95
6-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O80-10080-90
6-Bromo-4-chloroquinoline-3-carbonitrileThiophen-2-ylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O80-10070-80
9-Benzyl-6-chloropurine3-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5-5)-K₂CO₃Toluene10066
9-Benzyl-6-chloropurine3-Nitrophenylboronic acidPd(PPh₃)₄ (2.5-5)-K₂CO₃DME/H₂O8566

Data for quinoline and purine systems are presented as a starting point for optimization of this compound derivatization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-Heterocycles

Aryl Halide Amine Pd Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Yield (%)
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (1.5)Toluene100-
5-Bromo-2,3-dichloroquinoxalineAnilinePd₂(dba)₃ (2.5)XPhos (10)NaOt-Bu (1.5)Dioxane100-

Conditions for related halo-heterocycles are provided as a guide for optimizing reactions with this compound.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

Aryl Halide Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp. (°C) Yield (%)
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (2)2Et₃NTHFRT95
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF10096
2-Amino-3-bromopyridineCyclopropyl acetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF10088

Data for various aryl halides are presented to guide the initial setup for this compound coupling.

Experimental Protocols

The following are general procedures for the derivatization of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the base (e.g., Cs₂CO₃, 1.5 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (2 mol%).

  • Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of this compound derivatization.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Prepare Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent inert Establish Inert Atmosphere prep->inert degas Use Degassed Solvents inert->degas mix Combine Reagents in Solvent degas->mix heat Heat to Desired Temperature mix->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography or Recrystallization dry->purify analysis analysis purify->analysis Characterize Product (NMR, MS)

A generalized experimental workflow for the derivatization of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield catalyst Check Catalyst Activity - Use fresh catalyst - Consider precatalyst start->catalyst base Evaluate Base - Stronger/more soluble base start->base purity Verify Reagent Purity - Anhydrous/degassed start->purity ligand Screen Ligands - Bulky, electron-rich catalyst->ligand solvent Optimize Solvent - Improve solubility base->solvent temp Adjust Temperature solvent->temp stability Check Coupling Partner Stability purity->stability suzuki_catalytic_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(Ar') pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

References

Preventing decomposition of 6-Bromoquinoxaline during reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of 6-Bromoquinoxaline during chemical reactions. Our goal is to help you mitigate side reactions, improve yields, and ensure the stability of your starting material.

Troubleshooting Guide: Preventing Decomposition of this compound

This guide addresses common issues encountered during reactions involving this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product and recovery of starting material 1. Inactive Catalyst System: The palladium catalyst may not be sufficiently active for the specific transformation. 2. Inappropriate Reaction Conditions: Temperature, reaction time, or solvent may not be optimal.1. Catalyst and Ligand Selection: For cross-coupling reactions, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity. Ensure the palladium source is of high quality and consider using a pre-catalyst for better consistency. 2. Optimization of Conditions: Systematically screen reaction parameters. Gradually increase the temperature while monitoring for decomposition. Extend the reaction time and track the progress using TLC or LC-MS.
Formation of Quinoxaline (Hydrodehalogenation Byproduct) 1. High Reaction Temperature: Elevated temperatures can promote the undesired hydrodehalogenation side reaction. 2. Choice of Solvent and Base: Protic solvents (e.g., alcohols) or certain bases can act as hydride sources, leading to the removal of the bromine atom. 3. Catalyst/Ligand Combination: Some catalyst systems may have a higher propensity for hydrodehalogenation.1. Temperature Control: Lower the reaction temperature and carefully monitor the reaction progress. 2. Solvent and Base Selection: Use aprotic solvents such as dioxane, THF, or toluene. Consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, and avoid strong alkoxide bases if possible. Ensure all reagents and solvents are anhydrous. 3. Ligand Screening: Bidentate ligands such as BINAP or DPPF may help suppress this side reaction in some cases.
Formation of Dark, Insoluble Byproducts 1. Thermal Decomposition: this compound or the reaction products may be degrading at the reaction temperature. 2. Oxidative Degradation: The quinoxaline ring system can be sensitive to oxidation, especially at higher temperatures.1. Reduce Reaction Temperature: Employ the lowest effective temperature for the transformation. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Degas all solvents and reagents thoroughly before use.
Inconsistent Reaction Outcomes 1. Variability in Reagent Quality: Purity of this compound, catalyst, ligands, and solvents can significantly impact the reaction. 2. Trace Moisture or Oxygen: Small amounts of water or oxygen can deactivate the catalyst and lead to side reactions.1. Use High-Purity Reagents: Source reagents from a reliable supplier and verify their purity. 2. Strict Anhydrous and Inert Conditions: Dry solvents and glassware thoroughly. Use fresh, anhydrous reagents. Maintain a positive pressure of an inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common decomposition pathway for this compound in palladium-catalyzed cross-coupling reactions?

A1: The most frequently observed decomposition pathway is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom to form quinoxaline. This side reaction is often promoted by elevated temperatures and the presence of hydride sources in the reaction mixture, such as protic solvents or certain bases.

Q2: How can I choose the best palladium catalyst and ligand to minimize decomposition?

A2: The optimal catalyst system is reaction-dependent. However, for cross-coupling reactions with electron-deficient heteroaryl halides like this compound, catalyst systems employing bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often provide good results. These ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while potentially suppressing side reactions like hydrodehalogenation. It is recommended to screen a few different catalyst/ligand combinations to find the most effective one for your specific substrate and reaction type.

Q3: Is this compound sensitive to light or heat?

A3: While specific photostability data for this compound is limited, quinoxaline derivatives, in general, can be susceptible to photodegradation upon prolonged exposure to light.[1][2] It is good practice to protect reactions from light, especially if they are run for extended periods. Thermal decomposition can also occur at elevated temperatures, leading to the formation of dark, insoluble byproducts.[3][4] Therefore, it is crucial to carefully control the reaction temperature.

Q4: What are the ideal conditions for performing a nucleophilic aromatic substitution (SNAr) on this compound?

A4: For a successful SNAr reaction, the aromatic ring needs to be activated by electron-withdrawing groups. The quinoxaline ring itself is electron-deficient, which facilitates nucleophilic attack. Key conditions for SNAr on this compound include the use of a strong nucleophile and a polar aprotic solvent (e.g., DMSO, DMF). The reaction temperature will depend on the nucleophilicity of the attacking species and may range from room temperature to elevated temperatures. It is important to note that the position of the bromo substituent is not activated by a nitro group, which is a common feature in classical SNAr substrates. Therefore, more forcing conditions might be necessary compared to more activated systems.[5]

Q5: Can the choice of base influence the stability of this compound?

A5: Yes, the choice of base is critical. Strong bases, especially in combination with protic solvents, can promote hydrodehalogenation. For palladium-catalyzed reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred over strong organic bases or alkoxides. The base should be strong enough to facilitate the desired reaction (e.g., transmetalation in Suzuki coupling) but not so strong as to cause significant degradation of the starting material or product.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and temperature may be necessary for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base may need to be optimized for different amines.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizing Reaction Pathways

To aid in understanding the potential reaction outcomes, the following diagrams illustrate the desired reaction versus a common decomposition pathway.

DecompositionPathway cluster_desired Desired Reaction (e.g., Suzuki Coupling) cluster_decomposition Decomposition Pathway A This compound B Desired Product (6-Arylquinoxaline) A->B Pd Catalyst, ArB(OH)₂, Base C This compound D Quinoxaline (Hydrodehalogenation) C->D High Temp, H⁻ Source TroubleshootingFlowchart start Low Yield or Decomposition Observed q1 Is hydrodehalogenation (loss of Br) observed? start->q1 a1_yes Lower Temperature & Use Aprotic Solvent q1->a1_yes Yes a1_no Is starting material recovered? q1->a1_no No end Re-evaluate Reaction & Purify Reagents a1_yes->end a2_yes Screen Catalyst/Ligand & Increase Temperature Cautiously a1_no->a2_yes Yes a2_no Dark/Polymeric Byproducts? a1_no->a2_no No a2_yes->end a3_yes Lower Temperature & Ensure Inert Atmosphere a2_no->a3_yes Yes a2_no->end No a3_yes->end

References

Identifying and minimizing impurities in 6-Bromoquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 6-bromoquinoxaline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through the cyclocondensation of 4-bromo-1,2-phenylenediamine with glyoxal.

Q1: My reaction is complete according to TLC, but the yield of this compound is low. What are the potential causes and solutions?

A1: Low yields are a common issue and can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The temperature, reaction time, and solvent can significantly impact the yield. Many traditional methods may require optimization.[1]

    • Solution: Experiment with different solvents such as ethanol or acetic acid.[1] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in related quinoxaline syntheses.[2]

  • Purity of Starting Materials: Impurities in 4-bromo-1,2-phenylenediamine or glyoxal can lead to unwanted side reactions and byproducts, consuming the starting materials and lowering the yield of the desired product.[1] The diamine is susceptible to air oxidation, which can be indicated by a change in color.

    • Solution: Ensure the use of high-purity starting materials. If the purity is questionable, purify the 4-bromo-1,2-phenylenediamine by recrystallization before use.[2] Using fresh reagents is always recommended.

  • Incomplete Reaction: The reaction may not have gone to completion, even if TLC analysis suggests otherwise.

    • Solution: Consider increasing the reaction time or temperature moderately. However, be cautious as excessive heat can lead to the formation of tars.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Minimize the number of transfers. During recrystallization, use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling.

Q2: The crude product is a dark, intractable tar instead of a solid. What causes this and how can it be prevented?

A2: The formation of a dark tar is typically due to side reactions such as polymerization or decomposition of the starting materials or the product.

  • Excessive Heat or Prolonged Reaction Times: These conditions can promote the formation of polymeric byproducts.

    • Solution: Carefully control the reaction temperature and monitor the progress by TLC to avoid unnecessarily long heating times.

  • Oxidation of the Diamine: 4-bromo-1,2-phenylenediamine is susceptible to air oxidation, especially at elevated temperatures, which can lead to colored, complex impurities.

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

Q3: My purified this compound is still colored (yellow/brown). What are these colored impurities and how can I remove them?

A3: Persistent color in the final product usually indicates the presence of chromophoric impurities.

  • Residual Starting Materials or Oxidation Products: Incomplete reaction or oxidation of the diamine can leave colored impurities.

    • Solution:

      • Recrystallization with Activated Charcoal: Treat a solution of the crude product with a small amount of activated charcoal before recrystallization. The charcoal can adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.

      • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for removing colored impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

A4: The formation of multiple products indicates the presence of side reactions.

  • Incomplete Cyclization: This can lead to the formation of imine intermediates that may be visible on the TLC plate.

  • Over-oxidation Products: Oxidation of the diamine starting material can produce various colored byproducts.

  • Benzimidazole Formation: Under certain conditions, rearrangement of the quinoxaline skeleton can lead to the formation of benzimidazole derivatives.

    • Solution: Optimizing reaction conditions by using milder catalysts or catalyst-free methods can reduce the formation of these side products. Purification by column chromatography is often necessary to separate the desired product from these impurities.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction conditions; Impure starting materials; Product loss during workup.Optimize reaction time and temperature; Screen different solvents; Use high-purity reagents; Minimize transfers during purification.
Dark, Intractable Tar Polymerization/decomposition due to excessive heat; Oxidation of the diamine starting material.Carefully control reaction temperature; Monitor reaction by TLC to avoid prolonged heating; Perform the reaction under an inert atmosphere (e.g., nitrogen).
Colored Product Residual starting materials; Oxidation byproducts.Treat with activated charcoal during recrystallization; Purify by column chromatography.
Multiple Products (TLC) Incomplete cyclization; Side reactions (e.g., oxidation, rearrangement).Optimize reaction conditions (milder catalyst, lower temperature); Purify by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound by the condensation of 4-bromo-1,2-phenylenediamine with glyoxal.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of glyoxal (1.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_purity Check Purity of Starting Materials (4-bromo-1,2-phenylenediamine, glyoxal) start->check_purity is_pure Are they pure? check_purity->is_pure purify_sm Purify Starting Materials (e.g., recrystallization of diamine) is_pure->purify_sm No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) is_pure->optimize_conditions Yes purify_sm->optimize_conditions is_optimized Is yield improved? optimize_conditions->is_optimized check_workup Review Workup and Purification (e.g., minimize transfers, optimize recrystallization) is_optimized->check_workup No success Improved Yield is_optimized->success Yes is_workup_ok Is product loss minimized? check_workup->is_workup_ok is_workup_ok->success Yes failure Consult Further Literature/ Technical Support is_workup_ok->failure No

Caption: A logical decision tree for troubleshooting low yields.

Impurity Formation Pathway in this compound Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions diamine 4-Bromo-1,2-phenylenediamine incomplete Incomplete Cyclization Products (e.g., Imines) diamine->incomplete oxidized Oxidized Diamine (Colored Impurities) diamine->oxidized Oxidation glyoxal Glyoxal glyoxal->incomplete heat Heat tar Polymeric Tar (Decomposition) heat->tar air Air (O2) air->oxidized product This compound (Desired Product) product->tar Decomposition incomplete->product Cyclization incomplete->tar Side Reactions oxidized->tar

Caption: Potential pathways for impurity formation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Bromoquinoxaline and 6-Chloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among the various substituted quinoxalines, those halogenated at the 6-position, such as 6-Bromoquinoxaline and 6-Chloroquinoxaline, are key intermediates in the synthesis of novel therapeutic agents. While direct comparative studies on the biological activities of the parent this compound and 6-Chloroquinoxaline are limited in publicly available literature, a comparative analysis of their derivatives provides valuable insights into their potential as anticancer and antimicrobial agents. This guide offers an objective comparison based on available experimental data for their derivatives, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

The primary utility of this compound and 6-Chloroquinoxaline in drug discovery is as building blocks for more complex molecules. The nature of the halogen at the 6-position can influence the reactivity of the quinoxaline core and the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies suggest that the electronic properties and the ability of the halogen to act as a leaving group in further synthetic modifications are critical.[1][2]

Anticancer Activity of Derivatives

Numerous studies have explored the anticancer properties of derivatives synthesized from 6-bromo- and 6-chloroquinoxaline precursors. These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
3 -Cl-NHNH2MCF-7>100[3]
3 -Cl-NHNH2NCI-H460>100[3]
3 -Cl-NHNH2SF-268>100[3]
11 Tetrazolo[1,5-a]-MCF-71.18 ± 1.03
11 Tetrazolo[1,5-a]-NCI-H4602.86 ± 4.92
11 Tetrazolo[1,5-a]-SF-2681.94 ± 0.76

Table 2: In Vitro Anticancer Activity of 6-Chloroquinoxaline Derivatives

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
6 VariedHCT-1166.18
6 VariedMCF-75.11

Note: The specific structures for the compounds from the source focusing on 6-chloroquinoxaline derivatives were not detailed, hence the general description.

Antimicrobial Activity of Derivatives

Derivatives of both 6-bromo- and 6-chloroquinoxaline have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR1 SubstituentR2 SubstituentS. aureus (µg/mL)B. subtilis (µg/mL)C. albicans (µg/mL)Reference
3 -Cl-NHNH262.5125125
11 Tetrazolo[1,5-a]-31.2562.562.5

Note: Direct comparative MIC data for 6-chloroquinoxaline derivatives was not available in the reviewed literature.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for generating reliable and comparable data in drug discovery.

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoxaline derivatives) and a vehicle control (e.g., DMSO). The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Compound Dilution: A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation: Each well is inoculated with the standardized microbial inoculum. Positive (microorganism and medium), negative (medium only), and sterility controls are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

G cluster_0 Anticancer Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Quinoxaline Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H G cluster_1 Antimicrobial Susceptibility Testing Workflow P1 Prepare Serial Dilutions of Quinoxaline Derivatives P3 Inoculate Microtiter Plate Wells P1->P3 P2 Prepare Standardized Microbial Inoculum P2->P3 P4 Incubate for 18-24 hours P3->P4 P5 Visually Inspect for Growth P4->P5 P6 Determine Minimum Inhibitory Concentration (MIC) P5->P6 G cluster_2 General Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Quinoxaline Quinoxaline Derivative Quinoxaline->Block Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibition Inhibition

References

Quinoxaline Derivatives in Oncology: A Comparative Analysis of a Promising Class of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoxaline derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of antitumor activities across various cancer cell lines. This guide provides a comparative analysis of the performance of different quinoxaline derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a versatile structural motif in medicinal chemistry.[1] Its derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the realm of oncology, these compounds have shown significant potential by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[3][4]

Comparative Efficacy of Quinoxaline Derivatives Across Cancer Cell Lines

The anticancer activity of quinoxaline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro cytotoxic activity of a selection of quinoxaline derivatives against various human cancer cell lines, providing a basis for comparative evaluation.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Compound IV PC-3 (Prostate)2.11
HepG2 (Liver)>100
Compound III PC-3 (Prostate)4.11
HepG2 (Liver)>100
Compound 12 A549 (Lung)0.19
HCT116 (Colon)0.23
MCF-7 (Breast)0.51
Compound 11 MCF-7 (Breast)0.81
HepG2 (Liver)1.95
HCT-116 (Colon)2.91
Compound 13 MCF-7 (Breast)0.93
HepG2 (Liver)2.11
HCT-116 (Colon)1.83
Compound 4a MCF-7 (Breast)3.21
HepG2 (Liver)4.13
HCT-116 (Colon)3.98
Compound 5 MCF-7 (Breast)4.54
HepG2 (Liver)3.87
HCT-116 (Colon)4.11
Compound VIIIc HCT116 (Colon)2.5
MCF-7 (Breast)9
HepG2 (Liver)Moderate Activity
Compound XVa HCT116 (Colon)4.4
MCF-7 (Breast)5.3
DCQ T-84 (Colon)Not specified
BPQ T-84 (Colon)Not specified
AMQ T-84 (Colon)Not specified
FQ MDA-MB-231 (Breast)< 16
MQ MDA-MB-231 (Breast)< 16
Tetrazolo[1,5-a]quinoxaline derivatives Various0.01 - 0.06 (µg/mL)
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) MKN 45 (Gastric)0.073

Mechanisms of Anticancer Action

The cytotoxic effects of quinoxaline derivatives are mediated through a variety of mechanisms, often targeting key cellular processes and signaling pathways that are dysregulated in cancer.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many quinoxaline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle. For instance, certain quinoxaline 1,4-dioxide derivatives, such as DCQ and BPQ, have been shown to induce apoptosis in human colon cancer cells. DCQ significantly decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. Other derivatives, like AMQ and BPQ, cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. Compound 12 has also been reported to induce G2/M phase arrest by inhibiting tubulin polymerization. Similarly, compound IV was found to arrest the cell cycle at the S phase in PC-3 prostate cancer cells and induce apoptosis through the upregulation of p53, caspase-3, and caspase-8, and the downregulation of Bcl-2.

cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspases Bcl2->Caspases Bax Bax (Pro-apoptotic) Bax->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Quinoxaline_Derivatives Quinoxaline Derivatives Quinoxaline_Derivatives->S Arrest (e.g., Cmpd IV) Quinoxaline_Derivatives->G2 Arrest (e.g., AMQ, BPQ, Cmpd 12) Quinoxaline_Derivatives->Bcl2 Inhibit Quinoxaline_Derivatives->Bax Activate

Caption: Quinoxaline derivatives induce cell cycle arrest and apoptosis.

Inhibition of Key Signaling Pathways

Quinoxaline derivatives have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell survival and proliferation. These compounds often act as ATP-competitive inhibitors, blocking the signaling cascades that drive tumor growth.

Key targeted pathways include:

  • EGFR (Epidermal Growth Factor Receptor): Compounds 4a, 5, 11, and 13 have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.

  • c-Met Kinase: The HGF/c-Met signaling pathway plays a critical role in cell motility, proliferation, and invasion. Novel quinoxaline aryl ethers, FQ and MQ, have shown inhibitory activity against c-Met kinase.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR can impede tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some quinoxaline derivatives have been evaluated for their VEGFR-2 inhibitory activity.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.

cluster_pathway Key Signaling Pathways in Cancer RTK Receptor Tyrosine Kinases (EGFR, c-Met, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoxaline_Derivatives Quinoxaline Derivatives Quinoxaline_Derivatives->RTK Inhibit Quinoxaline_Derivatives->PI3K Inhibit

Caption: Quinoxaline derivatives inhibit key oncogenic signaling pathways.

Other Mechanisms

Some quinoxaline derivatives exert their anticancer effects through other mechanisms, such as the inhibition of topoisomerase II, an enzyme essential for DNA replication. Compound IV, for example, has been shown to be a topoisomerase II inhibitor, leading to apoptosis in prostate cancer cells. Additionally, some derivatives can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Experimental Protocols

The evaluation of the anticancer activity of quinoxaline derivatives relies on a set of standardized in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Quinoxaline Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the effects of compounds on apoptosis and the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells. The Annexin V/7-AAD assay follows a similar principle.

Cell Cycle Analysis: Cells are treated with the test compound, harvested, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometric analysis of the stained cells reveals the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds in the development of novel anticancer therapeutics. Their ability to target multiple facets of cancer biology, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways, underscores their therapeutic potential. The comparative data presented in this guide highlights the significant anticancer activity of specific derivatives and provides a foundation for further structure-activity relationship studies and preclinical development. Continued research into this fascinating class of molecules holds the promise of delivering new and effective treatments for a range of human cancers.

References

Unveiling the Anticancer Potential of 6-Bromoquinoxaline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoxaline derivatives, and specifically 6-bromoquinoxaline analogs, have emerged as a promising class of molecules with potent biological activities. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR), supported by experimental data, to illuminate their potential in oncology drug discovery.

Quinoxaline, a fused bicyclic heteroaromatic ring system, serves as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities. The introduction of a bromine atom at the 6-position of the quinoxaline core has been a key strategy in the development of potent analogs, influencing their electronic properties and binding interactions with biological targets. This guide will focus on the impact of various substitutions on the this compound scaffold and their correlation with cytotoxic activity against cancer cell lines.

Comparative Analysis of Anticancer Activity

A systematic evaluation of a series of 2,3-disubstituted this compound analogs reveals critical insights into their structure-activity relationships. The in vitro cytotoxic activity of these compounds against the A549 human non-small-cell lung cancer cell line, as determined by the MTT assay, provides a quantitative measure of their anticancer potential.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) against A549 cells[1]
4a (E)-styryl(E)-styryl> 50
4b (E)-2-(thiophen-2-yl)vinyl(E)-2-(thiophen-2-yl)vinyl11.98 ± 2.59
4c (E)-2-(furan-2-yl)vinyl(E)-2-(furan-2-yl)vinyl> 50
4d (E)-2-(naphthalen-2-yl)vinyl(E)-2-(naphthalen-2-yl)vinyl> 50
4e (E)-4-methylstyryl(E)-4-methylstyryl> 50
4f (E)-4-methoxystyryl(E)-4-methoxystyryl> 50
4g (E)-3-chlorostyryl(E)-3-chlorostyryl28.76 ± 3.14
4h (E)-4-chlorostyryl(E)-4-chlorostyryl35.43 ± 4.21
4i (E)-3-bromostyryl(E)-3-bromostyryl15.88 ± 2.17
4j (E)-4-bromostyryl(E)-4-bromostyryl22.51 ± 2.89
4k (E)-4-nitrostyryl(E)-4-nitrostyryl10.23 ± 1.88
4m (E)-4-(trifluoromethyl)styryl(E)-4-(trifluoromethyl)styryl9.32 ± 1.56

Structure-Activity Relationship (SAR) Insights:

The data presented in the table highlights several key SAR trends for these this compound analogs:

  • Influence of Heteroaromatic Rings: The introduction of thiophene rings at the 2 and 3-positions (compound 4b ) leads to a significant increase in cytotoxic activity compared to the unsubstituted styryl analog (4a ) and the furan-containing analog (4c ).

  • Impact of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the terminal phenyl rings markedly enhances anticancer activity. Notably, the 4-nitro (4k ) and 4-trifluoromethyl (4m ) substituted analogs exhibit the most potent cytotoxicity in this series.

  • Effect of Halogen Substitution: Halogen substitution on the phenyl rings also modulates activity. A bromo-substitution at the meta-position (4i ) is more favorable than at the para-position (4j ). Similarly, a chloro-substitution at the meta-position (4g ) is more potent than at the para-position (4h ).

  • Role of Electron-Donating Groups: In contrast, the introduction of electron-donating groups, such as methyl (4e ) and methoxy (4f ), on the phenyl rings results in a loss of cytotoxic activity.

Probable Mechanism of Action: Kinase Inhibition

The observed cytotoxic effects of these this compound analogs are likely mediated through the inhibition of key cellular signaling pathways, a common mechanism for quinoxaline-based anticancer agents. Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Two such critical signaling cascades are the JNK/p38 MAPK and the NF-κB pathways.

JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated by cellular stress and inflammatory signals, playing a dual role in cancer by regulating both cell survival and apoptosis. Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key upstream activator of both JNK and p38. Inhibition of ASK1 by small molecules can disrupt these signaling cascades, leading to cancer cell death.

JNK_p38_MAPK_Pathway cluster_stress Cellular Stress / Inflammatory Signals cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_cellular_response Cellular Response Stress Stress Signals (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Bromoquinoxaline This compound Analogs Bromoquinoxaline->ASK1 Inhibition

JNK/p38 MAPK Signaling Pathway and Inhibition
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The IκB kinase (IKK) complex, particularly IKKβ, is a key upstream regulator of the canonical NF-κB pathway. Inhibition of IKKβ can block NF-κB activation and induce apoptosis in cancer cells.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β Receptor TNFR, IL-1R Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation Gene_expression Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->Gene_expression Bromoquinoxaline This compound Analogs Bromoquinoxaline->IKK_complex Inhibition

NF-κB Signaling Pathway and Inhibition

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • A549 human non-small-cell lung cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The this compound analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at various concentrations. A control group with medium and DMSO (vehicle) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against specific kinases like ASK1 or IKKβ. The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • Recombinant human kinase (e.g., ASK1, IKKβ)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (this compound analogs)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • Microplate reader

Procedure:

  • Reaction Setup: The kinase reaction is set up in a 96-well or 384-well plate. Each reaction well contains the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: The this compound analogs are added to the wells at various concentrations. A control group without the inhibitor is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method. For instance, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then measured via a luciferase-based reaction.

  • Data Analysis: The kinase activity is calculated as a percentage of the control activity. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curves.

Experimental_Workflow cluster_cytotoxicity In Vitro Cytotoxicity Assay (MTT) cluster_kinase In Vitro Kinase Inhibition Assay A Seed A549 Cells in 96-well plate B Treat with this compound Analogs (various conc.) A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H I Combine Kinase, Substrate, and Inhibitor J Initiate Reaction with ATP I->J K Incubate at 30°C J->K L Stop Reaction & Detect Product (e.g., ADP) K->L M Calculate % Inhibition and IC50 L->M

General Experimental Workflow

Conclusion

The structure-activity relationship studies of this compound analogs have provided valuable insights into the key structural features required for potent anticancer activity. The presence of electron-withdrawing groups and specific heteroaromatic moieties significantly enhances their cytotoxicity against cancer cells. The likely mechanism of action involves the inhibition of critical signaling pathways such as the JNK/p38 MAPK and NF-κB pathways, which are frequently dysregulated in cancer. The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of these promising compounds as next-generation anticancer therapeutics. Continued exploration of the SAR of this compound analogs holds great promise for the discovery of novel, highly effective, and selective anticancer agents.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 6-Bromoquinoxaline is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a clear overview of their synthetic efficiency based on experimental data.

Overview of Synthetic Strategies

Two primary and divergent synthetic strategies are commonly employed for the preparation of this compound:

  • Route 1: Cyclocondensation. This approach involves the construction of the quinoxaline ring system from a substituted o-phenylenediamine. Specifically, 4-bromo-1,2-diaminobenzene is reacted with a 1,2-dicarbonyl compound, typically glyoxal.

  • Route 2: Direct Bromination. This strategy begins with the pre-formed quinoxaline core, which is then functionalized through direct electrophilic bromination.

The logical relationship and workflow of these comparative routes are illustrated in the diagram below.

cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: Direct Bromination cluster_2 Alternative Route A 4-bromo-1,2-diaminobenzene C Cyclocondensation A->C B Glyoxal B->C G This compound C->G Yield: Not explicitly found, but related reactions are efficient D Quinoxaline F Electrophilic Bromination D->F E Brominating Agent (e.g., NBS) E->F F->G Yield: 50-51% H 6-Aminoquinoxaline I Sandmeyer Reaction H->I I->G Potential Route

Caption: Comparative workflow of synthetic routes to this compound.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a basis for evaluating their efficiency.

ParameterRoute 1: CyclocondensationRoute 2: Direct BrominationRoute 3: Sandmeyer Reaction from 6-Aminoquinoxaline
Starting Materials 4-bromo-1,2-diaminobenzene, GlyoxalQuinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxide6-Aminoquinoxaline, NaNO₂, HBr, CuBr
Reaction Time Not explicitly specified, but typically a few hours20 hours[1]Diazotization is rapid; Sandmeyer step varies
Reaction Temperature RefluxReflux[1]0-5 °C for diazotization; then heated
Solvent Typically an alcohol or aqueous mediumAcetic acid or DMF[1]Aqueous acid, then reaction in situ
Yield Yield for the direct synthesis of this compound from 4-bromo-1,2-diaminobenzene and glyoxal was not found in the provided search results. However, the synthesis of similar quinoxalines via this method is generally efficient.50-51%[1]Specific yield for this reaction was not found, but Sandmeyer reactions can have variable yields.
Key Advantages Convergent synthesis, potentially high atom economy.Readily available starting material (quinoxaline).Useful for introducing bromine if 6-aminoquinoxaline is a more accessible precursor.
Key Disadvantages Availability and stability of 4-bromo-1,2-diaminobenzene.Moderate yield, long reaction time, potential for side reactions (e.g., di-bromination).Multi-step if starting from a precursor to 6-aminoquinoxaline. Diazonium salts can be unstable.

Experimental Protocols

Route 1: Cyclocondensation of 4-bromo-1,2-diaminobenzene with Glyoxal

While a specific, detailed protocol with yield for the synthesis of this compound via this route was not explicitly found in the search results, a general procedure can be inferred from the synthesis of similar quinoxalines.[2] This reaction is a standard method for forming the quinoxaline ring system.

General Experimental Protocol:

  • Dissolve 4-bromo-1,2-diaminobenzene in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Add an aqueous solution of glyoxal (typically 40 wt. % in H₂O) to the solution of the diamine.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Route 2: Direct Bromination of Quinoxaline

This method has been reported with specific experimental details and yields.

Experimental Protocol:

  • A solution of quinoxaline (3.0 mmol), N-Bromosuccinimide (NBS) (3.0 mmol), and a catalytic amount of benzoyl peroxide is prepared in glacial acetic acid (10 mL).

  • The reaction mixture is heated at reflux temperature for 20 hours.

  • The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

  • After completion, the reaction mixture is allowed to cool to room temperature, and the solvent is removed under reduced pressure.

  • The residue is diluted with a saturated solution of sodium carbonate (10 mL).

  • The mixture is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with water, dried over Na₂SO₄, and concentrated.

  • This procedure yields this compound as the sole product with a reported yield of 50%. A similar yield of 51% is obtained when DMF is used as the solvent.

Alternative Route: Sandmeyer Reaction of 6-Aminoquinoxaline

While a specific protocol for the conversion of 6-aminoquinoxaline to this compound was not found, the Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide. The synthesis of the precursor, 6-aminoquinoxaline, can be achieved in high yield (82-97%) by the reduction of 6-nitroquinoxaline.

General Experimental Protocol (Sandmeyer Reaction):

  • 6-Aminoquinoxaline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • In a separate flask, a solution or suspension of copper(I) bromide (CuBr) in HBr is prepared.

  • The cold diazonium salt solution is then slowly added to the CuBr solution.

  • The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide, which is accompanied by the evolution of nitrogen gas.

  • After the reaction is complete, the mixture is worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude this compound, which is then purified.

Conclusion

Both the cyclocondensation and direct bromination routes offer viable pathways to this compound. The direct bromination of quinoxaline is a straightforward method with a moderate yield, albeit with a long reaction time. The cyclocondensation route is likely to be a more convergent and potentially higher-yielding approach, a common feature of such reactions for quinoxaline synthesis. The Sandmeyer reaction presents a plausible, though multi-step, alternative if 6-aminoquinoxaline is a readily available starting material. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. For process development, optimization of the cyclocondensation reaction would be a promising avenue to explore for a highly efficient synthesis of this compound.

References

Validation of 6-Bromoquinoxaline as a versatile synthetic intermediate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Bromoquinoxaline has emerged as a highly versatile and valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and the reactivity of the carbon-bromine bond provide a powerful handle for a diverse range of chemical transformations. This guide offers an objective comparison of this compound's performance in key cross-coupling reactions against other common heterocyclic intermediates, supported by experimental data, to validate its utility in advanced synthesis.

Performance in Key Cross-Coupling Reactions

The bromine atom at the 6-position of the quinoxaline core serves as a versatile anchor for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery and development for creating libraries of compounds with diverse biological activities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound readily participates in this reaction with a variety of aryl- and heteroarylboronic acids, generally affording high yields of the corresponding 6-substituted quinoxalines.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

EntryBromo-heterocycleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-9012-24~85
26-BromoquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-9012-2485[1]
3This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-9012-24~78
46-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-9012-2478[1]
52-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux12~90

Data for this compound is representative of typical yields under the specified conditions.

As the data suggests, this compound exhibits comparable reactivity to 6-bromoquinoline in Suzuki-Miyaura couplings, providing a reliable platform for the introduction of aryl and heteroaryl moieties.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial for the synthesis of a vast number of biologically active molecules. This compound has proven to be an excellent substrate for this reaction, coupling with a diverse range of primary and secondary amines, including anilines and heterocyclic amines.

Table 2: Representative Yields in Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~85
2PyrrolidinePd₂(dba)₃ / XPhosNaOtBuToluene1001860-88[2]
3AnilinePd(OAc)₂ / XPhosKOtBuToluene10024High
4p-AnisidinePd(OAc)₂ / XPhosKOtBuToluene1002474[3]
5p-NitroanilinePd(OAc)₂ / XPhosKOtBuToluene1002484[3]

The successful coupling with both electron-rich and electron-poor anilines, as well as cyclic secondary amines, highlights the broad scope of the Buchwald-Hartwig amination with this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted heterocycles, which are important pharmacophores and precursors for further transformations. This compound undergoes Sonogashira coupling with a variety of terminal alkynes under standard conditions.

Table 3: Yields in Sonogashira Coupling of Bromo-heterocycles

EntryBromo-heterocycleAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-6016High
22-(4-Bromophenyl)quinoxalinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF806High
36-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF806~85
45-BromoindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF806~80

Yields for this compound and other bromo-heterocycles are representative of typical outcomes.

The reactivity of this compound in Sonogashira coupling is comparable to other common bromo-N-heterocycles, making it a reliable building block for the synthesis of alkynylated quinoxalines.

Heck Reaction

The Heck reaction provides a powerful method for the alkenylation of aryl halides. While less reported for this compound compared to other coupling reactions, it remains a viable and valuable transformation for introducing vinyl groups.

Table 4: Representative Yields in Heck Reaction

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024Good
2StyrenePd(OAc)₂ / PPh₃Et₃NDMF12012Moderate to Good

Optimization of reaction conditions, including the choice of catalyst, ligand, and base, is often necessary to achieve high yields in Heck reactions with this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these transformations.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture (e.g., 4:1 dioxane/water) is then added. The reaction mixture is heated to 80–90 °C and stirred for 12–24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) are combined. Anhydrous, degassed toluene is added, and the mixture is heated to 100 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (5-10 mol%). Anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 eq.) are added, and the mixture is stirred. The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at room temperature or heated (typically to 60-80 °C) until completion as monitored by TLC. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq.) are combined in an anhydrous, degassed solvent (e.g., DMF or NMP). The tube is sealed, and the reaction mixture is heated to 100-140 °C for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by column chromatography.

Applications in Drug Discovery: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant potential as inhibitors of various kinases involved in critical cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.

ASK1-JNK/p38 MAPK Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are activated by various cellular stresses and play a crucial role in inflammation, apoptosis, and fibrosis. Dibromo-substituted quinoxaline derivatives have been identified as potent inhibitors of ASK1, suggesting their therapeutic potential in diseases driven by ASK1-mediated signaling.

ASK1_JNK_p38_Pathway Stress Cellular Stress (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Response Cellular Responses (Inflammation, Apoptosis, Fibrosis) p38->Response JNK->Response Inhibitor Quinoxaline Derivative Inhibitor->ASK1

Caption: Inhibition of the ASK1-JNK/p38 MAPK signaling pathway by quinoxaline derivatives.

PIM Kinase Signaling Pathway

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are implicated in cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various cancers. Quinoxaline-based compounds have been developed as potent inhibitors of both Pim-1 and Pim-2 kinases.

PIM_Kinase_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activates PIM PIM Kinases (Pim-1, Pim-2) JAK_STAT->PIM Upregulates Substrates Downstream Substrates (e.g., Bad, c-Myc) PIM->Substrates Phosphorylates Response Cell Proliferation & Survival Substrates->Response Inhibitor Quinoxaline Derivative Inhibitor->PIM

Caption: Quinoxaline-based inhibitors targeting the PIM kinase signaling pathway.

Experimental Workflows

To facilitate the practical application of this compound in synthesis, the following diagrams illustrate standardized experimental workflows for key cross-coupling reactions.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow step1 Step 1: Reaction Setup Add this compound, boronic acid, Pd catalyst, and base to a flask. step2 Step 2: Degassing & Solvent Addition Evacuate and backfill with inert gas. Add degassed solvent mixture. step1->step2 step3 Step 3: Reaction Heat mixture to 80-90 °C for 12-24h. Monitor by TLC/LC-MS. step2->step3 step4 Step 4: Workup Cool, dilute with water, and extract with an organic solvent. step3->step4 step5 Step 5: Purification Wash, dry, concentrate, and purify by column chromatography. step4->step5

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow step1 Step 1: Reaction Setup (Inert) Combine this compound, amine, Pd precatalyst, ligand, and base. step2 Step 2: Solvent Addition Add anhydrous, degassed solvent. step1->step2 step3 Step 3: Reaction Heat mixture to 100 °C for 18-24h. step2->step3 step4 Step 4: Workup Cool, dilute, and wash with water and brine. step3->step4 step5 Step 5: Purification Dry, concentrate, and purify by column chromatography. step4->step5

Caption: A typical experimental workflow for the Buchwald-Hartwig amination of this compound.

Conclusion

This compound stands as a robust and versatile synthetic intermediate with broad applicability in modern organic synthesis. Its performance in key palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is comparable to other widely used bromo-heterocyclic building blocks. The ability to readily introduce a diverse range of substituents at the 6-position makes it an invaluable tool for the construction of compound libraries for drug discovery and the development of novel functional materials. The successful application of this compound derivatives as potent kinase inhibitors underscores its significance in medicinal chemistry. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers looking to leverage the synthetic potential of this valuable intermediate.

References

Benchmarking 6-Bromoquinoxaline Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profile of a representative 6-bromoquinoxaline derivative against established, broad-spectrum kinase inhibitors. The aim is to offer an objective performance benchmark, supported by experimental data and detailed methodologies, to aid in the evaluation of novel quinoxaline-based compounds in drug discovery pipelines. Quinoxaline derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including their potential as protein kinase inhibitors in anticancer therapies.[1][2]

Core Data Comparison

The inhibitory activity of the representative this compound derivative and selected known kinase inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency.

CompoundKinase TargetIC50 (nM)Notes
This compound-A (Hypothetical) Kinase A15Representative data for a novel this compound derivative.
Kinase B250Demonstrates moderate selectivity.
Kinase C>10,000Indicates low activity against this off-target kinase.
Kinase D85Shows activity against a secondary target.
Staurosporine Multiple1-20A potent, but non-selective, broad-spectrum kinase inhibitor often used as a positive control.
Dasatinib Abl, Src<1, 0.8A multi-targeted inhibitor approved for clinical use, primarily targeting Abl and Src family kinases.[]
Gefitinib EGFR26-57An EGFR inhibitor used in cancer therapy.[]
Sorafenib Raf-1, B-Raf6, 22A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases.[]

Signaling Pathway and Experimental Workflow

To provide context for the experimental data, the following diagrams illustrate a generic kinase signaling pathway and the workflow of a typical in vitro kinase inhibition assay.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade Substrate Substrate Protein Kinase2->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor PhosphorylatedSubstrate->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Ligand Ligand Ligand->Receptor Binding & Activation Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Inhibition

A generic kinase signaling pathway illustrating the mechanism of action for a kinase inhibitor.

G Experimental Workflow for In Vitro Kinase Assay A Prepare serial dilutions of the this compound derivative and control inhibitors in DMSO. B Add kinase, substrate, and buffer to microplate wells. A->B C Add diluted inhibitors or DMSO (vehicle control) to the wells and incubate. B->C D Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP). C->D E Incubate at a controlled temperature for a defined period (e.g., 30-60 minutes). D->E F Stop the reaction and separate the phosphorylated substrate from the remaining ATP. E->F G Quantify the amount of phosphorylated substrate (e.g., using a scintillation counter). F->G H Calculate the percentage of kinase inhibition and determine the IC50 value. G->H

A typical workflow for an in vitro radiometric kinase inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the presented findings. The following protocols are representative of standard assays used to determine the kinase inhibitory activity of a compound.

In Vitro Radiometric Kinase Assay

This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a specific substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound derivative. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the specific substrate.

  • Inhibitor Addition: Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time, for example, 30 to 60 minutes.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot)

This assay measures the effect of a compound on kinase activity within a cellular context by monitoring the phosphorylation of a downstream substrate.

Materials:

  • Cell lines expressing the target kinase

  • Cell culture medium and supplements

  • This compound derivative

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (specific to the phosphorylated and total target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the level of phosphorylated substrate relative to the total amount of the substrate and the untreated control. This will indicate the inhibitory effect of the compound in a cellular environment.

References

Cross-Validation of Analytical Methods for the Characterization of 6-Bromoquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 6-Bromoquinoxaline, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document presents a cross-validation of common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—supported by representative experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The performance of each analytical method is summarized below. The data presented for HPLC and GC-MS are representative of validated methods for closely related quinoxaline derivatives and serve as a reliable benchmark for methods applied to this compound.

Table 1: Performance Characteristics of Chromatographic Methods for Quinoxaline Analysis

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 ng/mL

Table 2: Spectroscopic Methods for Structural Elucidation

MethodInformation ProvidedKey Features for this compound
¹H NMR Proton environment, chemical shifts, coupling constantsAromatic proton signals, characteristic splitting patterns
¹³C NMR Carbon skeleton, chemical shiftsSignals for eight distinct carbon atoms
Mass Spectrometry Molecular weight, fragmentation patternIsotopic pattern characteristic of a bromine-containing compound

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the general experimental workflow for HPLC analysis.

analytical_method_selection start Define Analytical Goal quantification Quantification start->quantification identification Identification/ Structure Elucidation start->identification purity Purity/Impurity Profiling start->purity hplc HPLC-UV quantification->hplc gcms GC-MS quantification->gcms qnmr qNMR quantification->qnmr nmr NMR Spectroscopy (¹H, ¹³C) identification->nmr ms Mass Spectrometry identification->ms purity->hplc purity->gcms

Caption: Analytical method selection workflow.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Prepare Standard and Sample Solutions system_equilibration Equilibrate HPLC System sample_prep->system_equilibration mobile_phase_prep Prepare and Degas Mobile Phase mobile_phase_prep->system_equilibration injection Inject Sample system_equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Integrate Peak Area detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Analyte calibration->quantification

Caption: General experimental workflow for HPLC analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be modified with a buffer (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound; a wavelength of maximum absorbance is typically used (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. Sample solutions should be filtered through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-300.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Validation Parameters: For quantitative analysis, the method should be validated for linearity, range, accuracy, precision, LOD, and LOQ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for the structural elucidation and confirmation of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Expected Chemical Shifts: The aromatic protons of the quinoxaline ring system will appear in the downfield region (typically δ 7.5-9.0 ppm). The position and splitting pattern of these protons will be influenced by the bromine substituent.

  • ¹³C NMR Spectroscopy:

    • Expected Chemical Shifts: The spectrum will show eight distinct signals for the carbon atoms of the this compound molecule. The carbon atom attached to the bromine will be observed at a characteristic chemical shift.

  • Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard of known concentration is added to the sample. The concentration of this compound can be determined by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity.

  • Instrumentation: A mass spectrometer, which can be coupled to a chromatographic system (GC-MS or LC-MS) or used with direct infusion.

  • Ionization Technique: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Expected Molecular Ion: this compound has a molecular weight of 209.04 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the quinoxaline ring system and can be used to further confirm the structure.

References

A Comparative Analysis of the Binding Modes of Quinoxaline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structure-Activity Relationships and Binding Mechanisms of Quinoxaline-Based Kinase Inhibitors.

Quinoxaline derivatives have emerged as a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for therapeutic targets in oncology, inflammation, and neurodegenerative diseases. This guide provides a comparative analysis of the binding modes of several quinoxaline-based inhibitors against key protein kinases, supported by quantitative binding data and detailed experimental protocols.

Quantitative Analysis of Inhibitor Potency

The inhibitory activities of quinoxaline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for series of quinoxaline-based inhibitors against Pim-1/2, Apoptosis Signal-regulating Kinase 1 (ASK1), and Janus Kinase 2/3 (JAK2/3).

Table 1: Inhibitory Activities of Quinoxaline Derivatives against Pim-1 and Pim-2 Kinases[1]
Compound IDPim-1 IC50 (µM)Pim-2 IC50 (µM)
1HH0.0742.10
5aFH0.2184.10
5bClH0.1321.88
5cBrH0.0830.490
5dIH0.1650.940
5eHF0.1070.330
5fHCl0.0880.580
5gHBr0.1220.540
5hHI0.1700.790
Table 2: Inhibitory Activities of Quinoxaline Derivatives against ASK1 Kinase[2]
Compound IDMoiety A (Pyridine Fragment)Moiety B (Triazole Fragment)Moiety C (Quinoxaline Ring)ASK1 IC50 (nM)
12bPyridineCyclopropylUnsubstituted502.46
12cPyridineCyclobutylUnsubstituted117.61
12dPyridineCyclopentylUnsubstituted49.63
26ePyridine(S)-1,1,1-trifluoropropan-2-yl6,7-dibromo30.17
Table 3: Inhibitory Activities of Quinoxalinone Derivatives against JAK2 and JAK3 Kinases[3][4][5]
Compound IDJAK2 IC50 (nM)JAK3 IC50 (nM)
MN341P20.19 ± 1.71~20-28
MN39019.77 ± 1.24~20-28
ST3i28.50 ± 0.70~20-28
ST4j13.00 ± 1.3114.86 ± 1.29
Ruxolitinib--
Tofacitinib--

Comparative Analysis of Binding Modes

The binding mode of an inhibitor to its target kinase is crucial for its potency and selectivity. This section details the key interactions of quinoxaline-based inhibitors with their respective kinase targets, highlighting common and distinct features.

Pim-1 and Pim-2 Kinases

Crystallographic studies of Pim-1 and Pim-2 have revealed unique structural features in the hinge region of the ATP-binding pocket, which lacks a hydrogen bond donor and contains two proline residues (Pro123 and Pro125 in Pim-1). Quinoxaline-2-carboxylic acid derivatives have been identified as potent Pim-1 inhibitors. Docking studies suggest an unclassical binding mode where the carboxylic acid moiety of the quinoxaline scaffold establishes a key salt bridge with the catalytic lysine residue (Lys67) in the active site. The introduction of halogenated substituents on the quinoxaline ring is designed to probe the unique hydrophobic pocket in the hinge environment.

ASK1 Kinase

Molecular docking studies of the potent ASK1 inhibitor 26e (IC50 = 30.17 nM) revealed key interactions within the ATP-binding site (PDB code: 5UOX). The amide carbonyl group forms a hydrogen bond with the main chain NH of Val757 in the hinge region, which helps to stabilize the binding conformation. The N1 of the triazole nitrogen forms another crucial hydrogen bond with the catalytic Lys709. The dibromo-substituted quinoxaline ring of 26e occupies the solvent-exposed region.

JAK2 and JAK3 Kinases

For the dual JAK2/3 inhibitor ST4j , molecular dynamics simulations have elucidated its binding mode. The inhibitor is primarily stabilized by van der Waals interactions within the binding pocket. A key interaction involves the hydroxyl group of the inhibitor, which forms hydrogen bonds with residues in the hinge region, specifically S936 and R938 of JAK2.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. This section provides generalized protocols for key experiments cited in the analysis of quinoxaline-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the ADP concentration, which is directly correlated with kinase activity.

Materials:

  • Recombinant human kinases (e.g., Pim-1, Pim-2, ASK1, JAK2, JAK3)

  • Kinase-specific substrate (peptide or protein)

  • Quinoxaline-based test compounds dissolved in DMSO

  • ATP (as a substrate for the kinase reaction)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a well of a microplate, combine the recombinant kinase, the specific substrate, and the kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

X-ray Crystallography of Protein-Inhibitor Complexes

X-ray crystallography provides high-resolution structural information about the binding mode of an inhibitor to its target protein.

Generalized Protocol:

  • Protein Expression and Purification: The target kinase is expressed (e.g., in E. coli or insect cells) and purified to homogeneity using chromatographic techniques.

  • Crystallization:

    • Co-crystallization: The purified protein is mixed with the quinoxaline inhibitor and set up for crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. A wide range of precipitant solutions are screened to find conditions that yield high-quality crystals.

    • Soaking: Crystals of the apo-protein are grown first and then soaked in a solution containing the quinoxaline inhibitor.

  • X-ray Diffraction Data Collection:

    • A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen.

    • The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • Diffraction patterns are recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using molecular replacement (if a homologous structure is available) or experimental phasing methods.

    • An initial electron density map is generated, and a model of the protein-inhibitor complex is built and refined against the experimental data to achieve the best possible fit and stereochemistry.

  • Structural Analysis: The final refined structure is analyzed to identify the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the quinoxaline inhibitor and the amino acid residues of the protein's binding site.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized workflow for inhibitor analysis.

Signaling_Pathway_Pim1 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokines Cytokines (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Transcriptional Activation Bad Bad Pim1->Bad Phosphorylation (Inhibition) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Quinoxaline Quinoxaline Inhibitor Quinoxaline->Pim1 Inhibition

Caption: Simplified Pim-1 signaling pathway and its inhibition by quinoxaline derivatives.

Signaling_Pathway_ASK1 cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 Activation ER_Stress ER Stress ER_Stress->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylation MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Quinoxaline Quinoxaline Inhibitor Quinoxaline->ASK1 Inhibition

Caption: Simplified ASK1 signaling pathway and its inhibition by quinoxaline derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_structural Structural Biology cluster_analysis Analysis & Optimization Compound_Design Compound Design & Synthesis In_Vitro_Assay In Vitro Kinase Assay (IC50) Compound_Design->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays In_Vitro_Assay->Cell_Based_Assay Crystallography X-ray Crystallography In_Vitro_Assay->Crystallography Docking Molecular Docking In_Vitro_Assay->Docking SAR_Analysis SAR Analysis & Lead Optimization Cell_Based_Assay->SAR_Analysis Crystallography->SAR_Analysis Docking->SAR_Analysis SAR_Analysis->Compound_Design Iterative Improvement

Caption: A generalized workflow for the discovery and optimization of quinoxaline-based kinase inhibitors.

Safety Operating Guide

Personal protective equipment for handling 6-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 6-Bromoquinoxaline in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause serious eye damage and skin irritation.[1] The following Personal Protective Equipment (PPE) is mandatory when working with this substance to minimize exposure.

PPE CategoryItemStandard
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[2]ASTM D6319 or EN 374
Eye Protection Tightly fitting safety goggles or eyeshields.ANSI Z87.1 or EN 166
Face Protection A face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing.ANSI Z87.1
Respiratory Protection A NIOSH-approved N95 dust mask is required. For situations with a higher risk of aerosol generation or exceeding exposure limits, a full-face respirator should be used.NIOSH or EN 149
Body Protection A laboratory coat is mandatory. For larger quantities or increased risk, wear fire/flame resistant and impervious clothing.-

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and exposure.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation.

  • Avoid all personal contact, including inhalation of dust or fumes.

  • Prevent the formation of dust during handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling.

  • Contaminated work clothing should be laundered separately before reuse.

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials and foodstuff containers.

  • Protect containers from physical damage and inspect regularly for leaks.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Removal of contact lenses should only be done by skilled personnel.
Skin Contact Remove all contaminated clothing and shoes immediately. Wash the affected skin area with soap and plenty of running water. Seek medical attention if irritation occurs or persists.
Inhalation Move the individual to fresh air. If the person is not breathing, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.
Fire Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Minor Spills: Clean up spills immediately, avoiding dust generation. Wear appropriate PPE. Collect the spilled material into a suitable, labeled container for disposal. Major Spills: Evacuate the area and move upwind. Alert the fire department and provide them with the location and nature of the hazard. Contain the spill using sand, earth, or vermiculite.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: Used PPE (gloves, masks, etc.), disposable labware, and any materials used for cleaning up spills should be collected in a designated, labeled hazardous waste container.

  • Unused Product: Dispose of unused or unwanted this compound in its original container or a suitable, labeled hazardous waste container.

  • Disposal Method: All hazardous waste must be disposed of through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat, N95 Mask) prep->ppe Step 1 handling Handling in Fume Hood ppe->handling Step 2 storage Secure Storage handling->storage Store Unused Chemical decon Decontamination handling->decon Step 3 waste Waste Disposal (Hazardous Waste) decon->waste Dispose Contaminated Items post Post-Handling decon->post Step 4 remove_ppe Remove PPE post->remove_ppe Step 5 wash Wash Hands remove_ppe->wash Step 6

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。